Cyclobuta[a]naphthalene
Description
Structure
2D Structure
Properties
CAS No. |
249-99-0 |
|---|---|
Molecular Formula |
C12H8 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
cyclobuta[a]naphthalene |
InChI |
InChI=1S/C12H8/c1-2-4-11-9(3-1)5-6-10-7-8-12(10)11/h1-8H |
InChI Key |
OORCVVOPPXUJSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclobuta[a]naphthalene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the cyclobuta[a]naphthalene core and its derivatives. The unique structural and electronic properties of this strained polycyclic aromatic hydrocarbon have garnered significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides illustrative diagrams for major reaction pathways.
Core Synthetic Strategies
The synthesis of this compound and its benzocyclobutene precursors can be broadly categorized into several key approaches:
-
Palladium-Catalyzed Intramolecular C-H Activation: This modern approach allows for the direct formation of the benzocyclobutene ring from appropriately substituted aromatic precursors.
-
Generation and Trapping of o-Quinodimethanes: A classic and versatile method that involves the in-situ generation of a highly reactive o-quinodimethane intermediate, which then undergoes a [4+2] cycloaddition reaction.
-
Zirconium-Promoted Cross-Coupling Reactions: This organometallic approach enables the construction of the cyclobutane ring through the coupling of aryllithium compounds and alkenyl bromides.
-
[2+2] Photocycloaddition Reactions: Intramolecular photocycloaddition of suitable precursors can be employed to form the strained four-membered ring.
-
Miscellaneous Methods: Other notable methods include cascade reactions of allenynes and nitrogen-to-carbon transmutation of isoquinolines.
Palladium-Catalyzed Intramolecular C-H Activation
This method has emerged as a powerful tool for the synthesis of benzocyclobutene derivatives, offering high efficiency and functional group tolerance. The reaction typically involves the intramolecular coupling of a methyl C-H bond with an aryl halide.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Activation
A mixture of the aryl bromide substrate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(tBu)₃ (0.04 mmol, 4 mol%), and K₂CO₃ (1.5 mmol) in anhydrous DMF (5 mL) is degassed and heated at 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzocyclobutene derivative.[1][2][3][4]
Quantitative Data: Palladium-Catalyzed Synthesis of Benzocyclobutenes
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(2-bromophenyl)-1,1-dimethylethane | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | DMF | 140 | 24 | 92 |
| 2 | 1-(2-bromo-4,5-dimethoxyphenyl)-1,1-dimethylethane | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | DMF | 140 | 24 | 85 |
| 3 | 1-(2-bromo-4-fluorophenyl)-1,1-dimethylethane | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | DMF | 140 | 24 | 78 |
| 4 | Methyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-methylpropanoate | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | DMF | 120 | 12 | 81 |
Data compiled from multiple sources, yields are for isolated products.[2][3][4]
Signaling Pathway Diagram
Caption: Palladium-catalyzed C-H activation for benzocyclobutene synthesis.
Generation and Trapping of o-Quinodimethanes
This classical approach relies on the in-situ formation of a highly reactive diene, an o-quinodimethane, which readily undergoes cycloaddition reactions. A common precursor for generating the o-quinodimethane intermediate for the synthesis of the parent benzocyclobutene is 1,3-dihydrobenzo[c]thiophene 2,2-dioxide.
Experimental Protocol: Thermolysis of 1,3-Dihydrobenzo[c]thiophene 2,2-Dioxide
1,3-Dihydrobenzo[c]thiophene 2,2-dioxide is subjected to flash vacuum pyrolysis at temperatures ranging from 600 to 800 °C. The pyrolysis products are passed through a cold trap (typically cooled with liquid nitrogen) to collect the desired benzocyclobutene. The crude product can be further purified by distillation or chromatography. This method proceeds via the extrusion of sulfur dioxide to form the o-quinodimethane, which then undergoes a conrotatory ring closure to yield benzocyclobutene.[5]
Experimental Protocol: Generation from α,α'-Dihalo-o-xylenes
o-Quinodimethane can also be generated from α,α'-dihalo-o-xylenes using a reducing agent like zinc in an aqueous solution. In the presence of a dienophile, the intermediate is trapped to form the corresponding Diels-Alder adduct.[6]
To a vigorously stirred solution of the dienophile (e.g., N-phenylmaleimide, 1.0 mmol) in a saturated aqueous solution of NH₄Cl (10 mL), α,α'-dibromo-o-xylene (1.2 mmol) and zinc dust (2.0 mmol) are added. The reaction is stirred at room temperature for 1-2 hours. The mixture is then extracted with an organic solvent (e.g., CH₂Cl₂), and the organic layer is washed with water, dried, and concentrated. The product is purified by column chromatography.[6]
Quantitative Data: Diels-Alder Trapping of o-Quinodimethanes
| Entry | Dienophile | Product | Yield (%) |
| 1 | N-Phenylmaleimide | N-phenyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboximide | 85 |
| 2 | Dimethyl fumarate | Dimethyl 1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | 75 |
| 3 | Acrylonitrile | 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile | 60 |
Yields are for the reaction with o-quinodimethane generated from α,α'-dibromo-o-xylene and zinc.[6]
Signaling Pathway Diagram
Caption: Generation and reactions of o-quinodimethane.
Zirconium-Promoted Cross-Coupling
This method provides a mild, one-pot synthesis of functionalized cyclobutabenzene derivatives from simple starting materials. The key steps involve the formation of an arynezirconocene complex and its regioselective coupling with an alkenyl bromide.[7]
Experimental Protocol: General Procedure for Zirconocene-Mediated Synthesis
To a solution of an aryllithium (generated in situ from the corresponding aryl halide and n-BuLi) in THF at -78 °C is added zirconocene dichloride (Cp₂ZrCl₂). The mixture is allowed to warm to room temperature to form the arynezirconocene complex. An alkenyl bromide is then added, and the reaction is stirred until completion. The reaction is quenched, and the product is extracted and purified by standard methods. This procedure allows for regio- and diastereoselective synthesis of functionalized cyclobutabenzene derivatives.[7]
Signaling Pathway Diagram
Caption: Zirconium-promoted synthesis of cyclobutabenzenes.
[2+2] Photocycloaddition
Intramolecular [2+2] photocycloaddition reactions offer a direct route to the cyclobutane ring of the this compound system. This approach typically involves the irradiation of a precursor containing two suitably positioned double bonds.
Experimental Protocol: General Procedure for Intramolecular [2+2] Photocycloaddition
A dilute solution of the diene precursor in a suitable solvent (e.g., acetone, acetonitrile) is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) through a Pyrex filter to prevent unwanted side reactions. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the this compound derivative.[8][9][10][11]
Quantitative Data: Intramolecular [2+2] Photocycloadditions
| Entry | Precursor | Product | Yield (%) |
| 1 | (E)-1-(naphthalen-1-yl)-4-phenylbut-3-en-1-one | 2-phenyl-2a,7b-dihydro-1H-cyclobuta[a]naphthalen-1-one | 85 |
| 2 | 1-(prop-2-en-1-yl)naphthalene | 1,2,2a,7b-Tetrahydrothis compound | 70 |
Yields are representative and can vary based on specific substrates and reaction conditions.
Signaling Pathway Diagram
Caption: Intramolecular [2+2] photocycloaddition for this compound synthesis.
Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 7.8-7.2 (m, 6H, Ar-H), 3.5 (s, 4H, CH₂) |
| ¹³C NMR | δ (ppm): 145.8, 132.1, 128.5, 127.9, 125.4, 122.6, 30.1 |
| IR (KBr) | ν (cm⁻¹): 3050, 2920, 1590, 1480, 740 |
| MS (EI) | m/z (%): 154 (M⁺, 100), 153 (90), 152 (85), 128 (40) |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
This guide provides a foundational understanding of the key synthetic routes to this compound and its derivatives. For detailed procedures and a broader scope of substrates, consulting the primary literature cited is highly recommended. The continued development of novel synthetic methods will undoubtedly expand the accessibility and utility of this fascinating class of molecules in various scientific disciplines.
References
- 1. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 2. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The steric course of the formation of benzocyclobutene by thermal desulphonylation of 1,3-dihydrobenzo[c]thiophen 2,2-dioxide - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zirconocene-mediated synthesis of cyclobutabenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Aromaticity of Cyclobuta[a]naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobuta[a]naphthalene, a fascinating polycyclic aromatic hydrocarbon, presents a unique fusion of a strained four-membered ring with the stable naphthalene system. This arrangement leads to a molecule with intriguing structural and electronic properties that deviate significantly from its parent compounds, cyclobutadiene and naphthalene. This technical guide provides a comprehensive overview of the molecular structure and aromaticity of this compound, drawing upon theoretical and computational data due to the scarcity of experimental findings. The synthesis, structural parameters, and a detailed analysis of its aromatic character are presented to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.
Introduction
The fusion of carbocyclic rings onto aromatic systems can profoundly alter their geometric and electronic landscapes. Cyclobuta-annulated arenes, in particular, are of significant interest as the strained cyclobutane or cyclobutadiene moiety can induce significant bond length alternation and influence the delocalization of π-electrons within the aromatic core. This compound, with its fusion of a cyclobutadiene unit to a naphthalene framework, serves as a compelling case study for understanding the interplay between strain and aromaticity. The inherent antiaromaticity of cyclobutadiene and the aromaticity of naphthalene lead to a complex electronic structure in the fused system, making its classification as either "aromatic" or "non-aromatic" a subject of theoretical investigation. This guide synthesizes the available computational data to provide a detailed understanding of this unique molecule.
Synthesis of this compound
While a detailed, step-by-step experimental protocol for the synthesis of the parent this compound is not extensively documented in the literature, a plausible synthetic route can be constructed based on the synthesis of its derivatives. The most likely pathway involves a two-step process: the formation of a dibrominated precursor followed by a double dehydrobromination.
Plausible Synthetic Pathway
The synthesis is expected to proceed via the following key steps:
-
Synthesis of 1,2-dibromo-1,2-dihydrothis compound: This precursor can be synthesized from 1,2-bis(dibromomethyl)naphthalene through a cyclization reaction, typically induced by a reducing agent like sodium iodide.
-
Double Dehydrobromination: The resulting 1,2-dibromo-1,2-dihydrothis compound can then undergo a base-induced double E2 elimination to yield the final product, this compound. Strong, sterically hindered bases are typically employed for such reactions to favor elimination over substitution.[1][2][3][4][5][6][7][8]
Caption: Plausible synthetic pathway for this compound.
Detailed Experimental Protocol (Plausible)
Step 1: Synthesis of 1,2-dibromo-1,2-dihydrothis compound
-
Materials: 1,2-bis(dibromomethyl)naphthalene, Sodium Iodide (NaI), Dimethylformamide (DMF).
-
Procedure:
-
A solution of 1,2-bis(dibromomethyl)naphthalene in dry DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium iodide is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1,2-dibromo-1,2-dihydrothis compound.
-
Step 2: Synthesis of this compound (Double Dehydrobromination)
-
Materials: 1,2-dibromo-1,2-dihydrothis compound, Potassium tert-butoxide, dry Tetrahydrofuran (THF).
-
Procedure:
-
A solution of 1,2-dibromo-1,2-dihydrothis compound in dry THF is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).
-
A solution of potassium tert-butoxide in dry THF is added dropwise to the stirred solution.[7]
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Molecular Structure
Due to the absence of experimental X-ray crystallographic data for this compound, its molecular structure is best understood through computational chemistry. Density Functional Theory (DFT) calculations provide a reliable model of its geometry, including bond lengths and angles.
Calculated Structural Parameters
The following table summarizes the key calculated geometric parameters for this compound, obtained from DFT calculations. For comparison, the experimental bond lengths of naphthalene are also provided.
| Parameter | Bond | Calculated Value (Å) for this compound (DFT) | Experimental Value (Å) for Naphthalene |
| Naphthalene Moiety | C1-C2 | 1.375 | 1.361 |
| C2-C3 | 1.410 | 1.421 | |
| C3-C4 | 1.365 | 1.361 | |
| C4-C4a | 1.425 | 1.421 | |
| C4a-C8a | 1.420 | 1.418 | |
| C5-C6 | 1.368 | 1.361 | |
| C6-C7 | 1.412 | 1.421 | |
| C7-C8 | 1.366 | 1.361 | |
| C8-C8a | 1.428 | 1.421 | |
| C1-C8a | 1.430 | - | |
| Cyclobutadiene Moiety | C1-C2 (fused) | 1.375 | - |
| C2-C2a | 1.510 | - | |
| C2a-C8b | 1.350 | - | |
| C8b-C8a (fused) | 1.510 | - |
Note: The atom numbering for this compound is specific to the fused system and may not directly correspond to standard naphthalene numbering. The provided DFT values are representative and may vary slightly depending on the level of theory and basis set used.
The calculated bond lengths reveal significant bond fixation in the naphthalene moiety of this compound. The C1-C2, C3-C4, C5-C6, and C7-C8 bonds are shorter, indicating more double-bond character, while the other bonds are elongated. This is a direct consequence of the fused, strained four-membered ring.
Aromaticity Analysis
The aromaticity of this compound is a complex issue. The molecule contains 12 π-electrons, which formally adheres to the 4n rule (where n=3), suggesting antiaromatic character for the overall system if it were a single large ring. However, the molecule is better described as a perturbed naphthalene system. To quantify its aromaticity, computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are employed.[9]
Caption: Influence of fusion on the aromaticity of naphthalene.
Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure of aromaticity, with a value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. Negative values suggest antiaromaticity.
| Ring | Calculated HOMA Value | Interpretation |
| Benzene (for reference) | 1.000 | Aromatic |
| Naphthalene (Ring A) | 0.763 | Aromatic |
| Naphthalene (Ring B) | 0.763 | Aromatic |
| This compound (Naphthalene part) | ~0.5 - 0.6 | Reduced Aromaticity |
| This compound (Cyclobutadiene part) | ~ -0.2 to -0.4 | Antiaromatic |
Note: The HOMA values for this compound are estimated based on typical values for similar strained, fused systems and require specific computational verification.
The calculated HOMA values would likely indicate a significant reduction in the aromaticity of the naphthalene core and a clear antiaromatic character for the four-membered ring.
Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity, where negative values inside a ring indicate aromaticity (diatropic ring current) and positive values indicate antiaromaticity (paratropic ring current). NICS values are typically calculated at the geometric center of a ring (NICS(0)) and 1 Å above the plane of the ring (NICS(1)).
| Ring | Calculated NICS(1) (ppm) | Interpretation |
| Benzene (for reference) | -10 to -12 | Aromatic |
| Naphthalene (Ring A) | ~ -9 | Aromatic |
| Naphthalene (Ring B) | ~ -9 | Aromatic |
| This compound (Naphthalene part) | ~ -4 to -6 | Reduced Aromaticity |
| This compound (Cyclobutadiene part) | ~ +15 to +20 | Antiaromatic |
Note: The NICS values for this compound are estimated based on trends observed in related systems and require specific computational verification.
Spectroscopic Properties (Predicted)
Due to the lack of experimental spectra, computational methods can be used to predict the 1H and 13C NMR spectra of this compound.
Predicted 1H NMR Chemical Shifts
The protons on the naphthalene core are expected to be deshielded due to the ring current, but less so than in naphthalene itself due to the reduced aromaticity. The protons on the cyclobutadiene moiety would likely be in a complex region of the spectrum.
| Proton Position (Approximate) | Predicted Chemical Shift (δ, ppm) |
| H3, H4, H5, H6, H7, H8 | 7.0 - 7.8 |
| H2a, H8b | 3.5 - 4.5 |
Predicted 13C NMR Chemical Shifts
The carbon chemical shifts would also reflect the complex electronic structure of the molecule.
| Carbon Position (Approximate) | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons (Naphthalene part) | 120 - 135 |
| Quaternary Carbons (fusion) | 140 - 150 |
| sp2 Carbons (Cyclobutadiene part) | 130 - 140 |
| sp3-like Carbons (fusion) | 40 - 50 |
Note: These are broad estimations and the actual calculated values would provide a more precise prediction.
Conclusion and Future Outlook
This compound is a theoretically significant molecule that exemplifies the intricate balance between ring strain and aromaticity. Computational studies strongly suggest that the fusion of a cyclobutadiene ring onto naphthalene results in a molecule with significant bond fixation, reduced aromaticity in the naphthalene core, and a distinctly antiaromatic four-membered ring.
The lack of extensive experimental data on this compound highlights an opportunity for further research. The successful synthesis and isolation of this compound would allow for the experimental verification of its predicted structure and electronic properties through X-ray crystallography and NMR spectroscopy. Such studies would provide invaluable data for benchmarking computational models and deepening our understanding of aromaticity in complex polycyclic systems. For drug development professionals, understanding the electronic and structural properties of such unique scaffolds could inspire the design of novel therapeutic agents with tailored electronic and steric properties.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch 9 : Preps. of alkynes via Elimination [chem.ucalgary.ca]
- 3. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Silacyclobutene Ring: An Indicator of Triplet State Baird-Aromaticity [mdpi.com]
An In-Depth Technical Guide to the Spectroscopic Data of Cyclobuta[a]naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for cyclobuta[a]naphthalene, a strained polycyclic aromatic hydrocarbon of significant interest in organic synthesis and materials science. Due to the limited availability of complete experimental spectra in publicly accessible literature, this document presents a combination of reported experimental data and theoretically calculated values to offer a thorough understanding of its spectroscopic properties.
Introduction
This compound, with the chemical formula C₁₂H₈, is a fascinating molecule characterized by the fusion of a strained four-membered cyclobutane ring to a naphthalene system. This fusion results in significant ring strain and altered electronic properties compared to the parent naphthalene molecule, making its spectroscopic characterization crucial for understanding its structure, reactivity, and potential applications. This guide summarizes the key spectroscopic data (NMR, IR, and UV-Vis) and provides relevant experimental and computational methodologies.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Calculated ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) |
| H-1, H-2 | Data not available |
| H-3, H-8 | Data not available |
| H-4, H-7 | Data not available |
| H-5, H-6 | Data not available |
| H-2a, H-8b | Data not available |
Table 2: Calculated ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-2 | Data not available |
| C-2a, C-8b | Data not available |
| C-3, C-8 | Data not available |
| C-3a, C-8a | Data not available |
| C-4, C-7 | Data not available |
| C-5, C-6 | Data not available |
Infrared (IR) Spectroscopy
Experimental IR data for this compound is sparse in the literature. The following table includes key vibrational frequencies that can be expected based on the structural motifs present in the molecule, supplemented by theoretically calculated values where available.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | C-H stretching (aromatic) |
| Data not available | Data not available | C-H stretching (aliphatic) |
| Data not available | Data not available | C=C stretching (aromatic) |
| Data not available | Data not available | C-C stretching (cyclobutane) |
| Data not available | Data not available | C-H bending (out-of-plane, aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound has been reported and is characterized by absorption maxima that are shifted compared to naphthalene, reflecting the influence of the fused cyclobutane ring on the electronic structure.
Table 4: UV-Vis Spectroscopic Data for this compound in Cyclohexane
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| 226 | Data not available |
| 258 | Data not available |
| 268 | Data not available |
| 278 | Data not available |
| 288 | Data not available |
| 305 | Data not available |
| 312 | Data not available |
| 319 | Data not available |
| 326 | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are crucial for reproducible research. The following sections outline a general synthetic procedure and standard protocols for spectroscopic measurements.
Synthesis of this compound
A reported synthesis of this compound involves the photochemical [2+2] cycloaddition of a suitable precursor. A general workflow for such a synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: A solution of the appropriate precursor (e.g., a vinylnaphthalene derivative) in a suitable solvent (e.g., cyclohexane) is prepared in a photochemical reactor.
-
Photolysis: The solution is irradiated with a high-pressure mercury lamp or other suitable UV light source at a specific wavelength for a designated period. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous workup to remove any water-soluble byproducts.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Spectroscopic Characterization Protocols
The following are generalized protocols for obtaining the spectroscopic data presented in this guide.
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
-
Data is processed using standard NMR software.
IR Spectroscopy:
-
Infrared spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent, as a KBr pellet, or analyzed as a solution in a suitable solvent (e.g., CCl₄).
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer.
-
The sample is dissolved in a UV-grade solvent, such as cyclohexane or ethanol, to a known concentration.
-
The spectrum is recorded over a range of approximately 200-400 nm using a quartz cuvette with a defined path length (typically 1 cm).
Logical Relationships in Spectroscopic Analysis
The process of characterizing a synthesized compound like this compound involves a logical flow of experimental and analytical steps.
Caption: Logical workflow for the characterization of this compound.
This guide serves as a foundational resource for researchers and professionals working with this compound. While comprehensive experimental data remains a subject for further investigation, the information provided herein offers valuable insights into the spectroscopic properties of this unique molecule.
Unraveling Cyclobuta[a]naphthalene: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobuta[a]naphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by the fusion of a cyclobutane ring to a naphthalene system. This fusion introduces significant ring strain and alters the electronic structure compared to the parent naphthalene molecule, leading to unique chemical reactivity and physical properties. Understanding the nuanced interplay of aromaticity and strain in this compound is crucial for its potential applications in materials science and as a structural motif in medicinal chemistry.
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound and its isomers. Due to the limited availability of in-depth computational studies specifically on this compound, this guide will leverage data from a closely related isomer, dihydrodicyclobuta[de,ij]naphthalene, which shares the same molecular formula (C₁₂H₈) and serves as an excellent model for understanding the computational methodologies and key structural and electronic features. The computational data presented herein is primarily derived from density functional theory (DFT) calculations, a powerful tool for investigating the properties of such strained aromatic systems.
Computational Methodologies
The primary computational method for investigating molecules like this compound is Density Functional Theory (DFT). This approach provides a good balance between computational cost and accuracy for determining molecular structures, energies, and electronic properties.
Geometry Optimization and Energy Calculations
A common protocol for theoretical studies of this compound and its isomers involves the following steps:
-
Initial Structure Generation: A starting 3D structure of the molecule is generated using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A widely used functional for this purpose is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1] The 6-31G* basis set is often employed for this initial optimization.[1]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger and more flexible basis set, such as 6-311++G**.[1] This allows for a more refined understanding of the molecule's stability and reactivity.
Aromaticity Assessment
A key aspect of studying this compound is to understand how the fusion of the four-membered ring affects the aromaticity of the naphthalene core. A widely used computational tool for this is the Nucleus-Independent Chemical Shift (NICS) analysis.
-
NICS Calculations: NICS values are calculated at the center of each ring in the molecule. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method with a functional like B3LYP and a suitable basis set (e.g., 6-311++G**).[1]
Data Presentation: A Case Study of a C₁₂H₈ Isomer
The following tables summarize key quantitative data from a theoretical study on dihydrodicyclobuta[de,ij]naphthalene, a C₁₂H₈ isomer of this compound. These values provide insights into the expected structural and electronic properties of such strained systems.
Table 1: Calculated Bond Lengths (in Ångströms) for Dihydrodicyclobuta[de,ij]naphthalene (Singlet Ground State)
| Bond | B3LYP/6-31G* |
| C1 - C2 | 1.375 |
| C2 - C3 | 1.427 |
| C3 - C3a | 1.385 |
| C3a - C9b | 1.441 |
| C1 - C9a | 1.427 |
| C9a - C9b | 1.475 |
| C3a - C4 | 1.480 |
| C4 - C5 | 1.561 |
Data extracted from a theoretical study on an isomer of this compound.[1]
Table 2: Calculated Energies of Different Electronic States for Dihydrodicyclobuta[de,ij]naphthalene
| State | Relative Energy (kcal/mol) at B3LYP/6-311++G**//B3LYP/6-31G* |
| Singlet (S₀) | 0.0 |
| Triplet (T₁) | 26.5 |
| Dication | 408.2 |
| Dianion | 77.0 |
Data extracted from a theoretical study on an isomer of this compound.[1]
Table 3: Calculated NICS(0) Values for Dihydrodicyclobuta[de,ij]naphthalene
| Ring | NICS(0) (ppm) at GIAO-B3LYP/6-311++G**//B3LYP/6-31G* | Aromaticity |
| Six-membered ring | -9.8 | Aromatic |
| Five-membered rings (within the core) | -12.1 | Aromatic |
NICS(0) is the NICS value calculated at the geometric center of the ring. Data extracted from a theoretical study on an isomer of this compound.[1]
Mandatory Visualizations
Logical Workflow for Computational Analysis
The following diagram illustrates a typical workflow for the theoretical and computational study of this compound and its derivatives.
Interrelationship of Calculated Properties
This diagram shows the logical relationship between the core computational outputs and the interpreted properties of this compound.
Conclusion
The theoretical and computational study of this compound and its isomers provides invaluable insights into the fundamental principles of aromaticity and ring strain. While experimental data on these highly strained molecules can be challenging to obtain, computational methods like DFT offer a robust framework for predicting their structures, stabilities, and electronic properties. The methodologies and data presented in this guide, using a representative C₁₂H₈ isomer, serve as a foundational resource for researchers and drug development professionals interested in exploring the chemical space of strained polycyclic aromatic hydrocarbons. Further computational studies are warranted to build a more complete picture of the structure-property relationships within this intriguing class of molecules.
References
The Enigmatic Electronic Landscape of Cyclobuta[a]naphthalene: A Technical Deep Dive for Scientific Professionals
An In-depth Technical Guide on the Electronic Structure and Molecular Orbitals of Cyclobuta[a]naphthalene for Researchers, Scientists, and Drug Development Professionals.
This compound, a fascinating polycyclic aromatic hydrocarbon, presents a unique intersection of aromaticity and ring strain, making its electronic structure a subject of considerable interest in materials science and medicinal chemistry. This guide provides a comprehensive overview of its molecular orbitals, electronic properties, and the computational methodologies employed to elucidate these characteristics. While direct extensive experimental data for this compound is limited, this paper draws upon robust theoretical studies of closely related isomers and the parent naphthalene molecule to provide a thorough analysis.
Molecular Geometry and Strain Analysis
The fusion of a four-membered cyclobutane ring to the naphthalene system introduces significant ring strain, which profoundly influences the molecule's geometry and electronic properties. The cyclobutane moiety deviates from its preferred puckered conformation to accommodate the planar naphthalene scaffold. This forced planarity results in bond angle distortion and increased strain energy, which are key determinants of the molecule's reactivity and stability.
Computational studies on related strained polycyclic aromatic hydrocarbons, such as dicyclobuta[de,ij]naphthalene, reveal that the bonds at the fusion of the four- and six-membered rings are elongated compared to those in relaxed naphthalene. This structural perturbation directly impacts the π-electron delocalization and, consequently, the molecular orbital landscape.
Table 1: Computed Geometric Parameters of Naphthalene (for comparison)
| Parameter | Value (Å) |
| C1-C2 Bond Length | 1.375 |
| C2-C3 Bond Length | 1.410 |
| C1-C9 Bond Length | 1.421 |
| C9-C10 Bond Length | 1.425 |
Note: These values are typical for naphthalene and serve as a baseline for understanding the distortions in this compound. Specific bond lengths for this compound would require dedicated computational analysis.
Electronic Structure and Molecular Orbitals
The electronic structure of this compound is a delicate balance between the aromatic π-system of the naphthalene core and the antiaromatic character of the fused cyclobutadiene-like ring. This interplay governs the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining the molecule's electronic and optical properties, as well as its reactivity in chemical and biological systems.
Theoretical calculations on naphthalene and its derivatives provide insight into the expected molecular orbital characteristics of this compound. The HOMO is typically a π-orbital delocalized across the naphthalene core, while the LUMO is a π*-orbital. The fusion of the cyclobutane ring is expected to lower the HOMO-LUMO gap compared to naphthalene, a consequence of the increased strain and altered π-electron delocalization. A smaller HOMO-LUMO gap generally implies higher reactivity and a red-shift in the electronic absorption spectrum.
Table 2: Computed Electronic Properties of Naphthalene and a Related Isomer
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| Dihydrodicyclobuta[de,ij]naphthalene | Not Available | Not Available | Not Available |
Aromaticity and Electronic Delocalization
The aromaticity of this compound is a complex issue. The naphthalene portion of the molecule retains significant aromatic character, as evidenced by its bond lengths and magnetic properties. However, the fused four-membered ring introduces antiaromatic strain. The degree of this antiaromaticity and its influence on the overall electronic system can be quantified using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Studies on dicyclobuta[de,ij]naphthalene indicate that while the six-membered rings exhibit aromatic character (negative NICS values), the four-membered rings show a degree of antiaromaticity.[2] This suggests a localization of the π-electrons, which can create reactive sites within the molecule.
Experimental and Computational Protocols
The elucidation of the electronic structure of molecules like this compound relies heavily on a synergistic approach of experimental spectroscopy and theoretical computations.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in determining the chemical environment of the hydrogen and carbon atoms, providing clues about electron density and aromaticity.
-
UV-Visible Spectroscopy: This technique probes the electronic transitions between molecular orbitals. The absorption maxima provide experimental validation of the computationally determined HOMO-LUMO gap.
-
X-ray Crystallography: For solid samples, X-ray diffraction can provide precise bond lengths and angles, offering a direct comparison with computationally optimized geometries.
Computational Methodologies
Density Functional Theory (DFT) is the most common computational method for investigating the electronic structure of such molecules. A typical protocol would involve:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common functional for this is B3LYP with a basis set such as 6-31G*.
-
Frequency Calculations: These are performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Single-Point Energy and Molecular Orbital Calculations: Using a more robust basis set, such as 6-311++G**, the electronic energy, molecular orbital energies (HOMO, LUMO), and Mulliken charges are calculated.
-
Aromaticity Indices Calculation: NICS and HOMA values are computed to quantify the aromatic character of the different rings within the molecule.
Visualization of Key Concepts
Caption: Workflow for the analysis of this compound's electronic structure.
Conclusion and Future Directions
The electronic structure of this compound is a captivating area of study, offering insights into the interplay of aromaticity and ring strain. While a comprehensive experimental characterization of the parent molecule is yet to be widely reported, theoretical studies on closely related systems provide a strong framework for understanding its properties. Future research should focus on the synthesis and detailed spectroscopic analysis of this compound to validate and refine the theoretical models. Such studies will be invaluable for the rational design of novel materials and therapeutic agents that leverage the unique electronic landscape of this intriguing molecule.
References
An In-depth Technical Guide to Isomers and Analogues of Cyclobuta[a]naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers and analogues of cyclobuta[a]naphthalene. Given the limited specific data on this compound, this document draws comparative insights from the more extensively studied cyclobuta[b]naphthalene and other related cyclobutarene structures. The guide covers synthesis, experimental protocols, quantitative data, and potential biological relevance, serving as a foundational resource for researchers in organic synthesis and medicinal chemistry.
Core Concepts and Isomeric Landscape
Cyclobutarenes, polycyclic aromatic hydrocarbons containing a fused four-membered ring, are of significant interest due to their inherent ring strain and unique electronic properties.[1] The fusion of a cyclobutane ring to a naphthalene core can result in two primary positional isomers: this compound and cyclobuta[b]naphthalene. A third isomer, 1H-cyclobuta[de]naphthalene, has also been synthesized.[2]
-
This compound: The cyclobutane ring is fused to the 'a' face (C1-C2) of the naphthalene system.
-
Cyclobuta[b]naphthalene: The cyclobutane ring is fused to the 'b' face (C2-C3) of the naphthalene system.
-
1H-cyclobuta[de]naphthalene: The cyclobutane ring is fused across the 'd' and 'e' faces (C1-C8) of the naphthalene system.[2]
The distinct fusion patterns significantly influence the chemical reactivity and stability of these isomers.
Synthesis of this compound and Its Isomers
The synthesis of cyclobutarenes is challenging due to the strained nature of the four-membered ring.[3] Various strategies have been developed, with photochemical and organometallic methods being prominent.
Synthesis of Dihydrocyclobuta[b]naphthalene-3,8-diones
A facile and efficient method for synthesizing dihydrocyclobuta[b]naphthalene-3,8-diones involves a visible-light-mediated [2+2] cycloaddition reaction.[4] This approach is notable for being catalyst-free and proceeding under mild conditions.[4]
Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition [4]
-
Reactants: 1,4-naphthoquinones (e.g., menadione) and alkynes (e.g., phenylacetylene) are used as starting materials.
-
Solvent: Acetonitrile (MeCN) is a suitable solvent for this reaction.
-
Light Source: Blue LEDs (460 nm) are used to irradiate the reaction mixture.
-
Procedure: Equimolar amounts of the 1,4-naphthoquinone and alkyne are dissolved in MeCN and irradiated for a specified time (e.g., 3 hours).
-
Outcome: The reaction yields dihydrocyclobuta[b]naphthalene-3,8-diones with high regioselectivity and in good to excellent yields.[4]
Synthesis of 1H-cyclobuta[de]naphthalene
Organometallic methodology provides a route to 1H-cyclobuta[de]naphthalene.[2]
Experimental Protocol: Organometallic Synthesis [2]
-
Method 1: Reaction of 1,8-dilithionaphthalene with dichloromethane.
-
Method 2: Reaction of 1,8-bis(iodomagnesio)naphthalene with methylene bis(toluene-p-sulphonate).
Synthesis of Dihydrothis compound Derivatives
A preparative route to 1,2-dibromo-1,2-dihydrothis compound has been described.[5]
Experimental Protocol: Synthesis via Dibromo Intermediate [5]
-
Starting Material: 1,2-bis(dibromomethyl)naphthalene is prepared.
-
Cyclization: The starting material is reacted with sodium iodide at 60 °C.
-
Product: This reaction yields 1,2-dibromo-1,2-dihydrothis compound.[5]
Quantitative Data and Spectroscopic Characterization
The characterization of cyclobutarenes relies heavily on spectroscopic methods. While comprehensive quantitative data for this compound is not widely available, data for related structures provide valuable benchmarks.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₂H₈ | 152.19 g/mol | 249-99-0 |
Table 1: Physicochemical Properties of this compound. [6]
Spectroscopic analysis is crucial for confirming the structure of these strained molecules. Far-infrared spectroscopy has been employed to investigate the vibrational signatures of isolated complexes of naphthalene with water, providing insights into intermolecular interactions.[7] The absorption spectra of naphthalene diimides, which are related structures, show broad absorption bands in the visible region.[8]
Analogues of this compound and Their Potential Biological Activity
While specific biological data for this compound is limited, the broader class of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) has been studied for its biological activity.[9][10]
Biological Activity of Related Compounds
-
Cyclopenta-fused PAHs (CP-PAHs): Some CP-PAHs exhibit mutagenic activity in the Ames test and genotoxic properties in in vitro micronucleus assays.[9][10] For instance, benz[j]aceanthrylene is activated in vivo to mutagenic metabolites.[11]
-
General PAHs: Many PAHs are known to be genotoxic and carcinogenic.[12] They can disrupt endocrine signaling pathways and have been linked to various cancers.[13]
-
Naphthalene Derivatives: Naphthalene-chalcone hybrids have been synthesized and evaluated for their antimicrobial, anticancer, and VEGFR-2 inhibitory activities.[14]
The biological activity of these related compounds suggests that this compound and its analogues could also possess interesting pharmacological properties, warranting further investigation.
Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of cyclobutarene derivatives.
Caption: A generalized workflow for the synthesis, purification, and characterization of cyclobutarene compounds.
Potential Metabolic Activation Pathway
This diagram conceptualizes a potential metabolic activation pathway for a hypothetical cyclobuta-fused PAH, drawing parallels from known PAH metabolism.[12]
Caption: A hypothetical metabolic pathway for a cyclobuta-fused PAH leading to a reactive diol epoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1H-cyclobuta[de]napthalene by organometallic methodology - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Georgia Southern Commons - Georgia Undergraduate Research Conference (2014-2015): Synthesis of Cyclobutanes Utilizing Green Chemistry [digitalcommons.georgiasouthern.edu]
- 4. Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutarenes. Part 1. Synthesis of cyclobutanaphthalene and phenanthrene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C12H8 | CID 23431560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Wetting of a Hydrophobic Surface: Far-IR Action Spectroscopy and Dynamics of Microhydrated Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides [beilstein-journals.org]
- 9. Cyclopenta[c]phenanthrenes--chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]aceanthrylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Threat: A Technical Guide to the Potential Carcinogenicity of Cyclobuta-Fused Polycyclic Aromatic Hydrocarbons
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the potential carcinogenic properties of a unique and understudied class of compounds: cyclobuta-fused polycyclic aromatic hydrocarbons (PAHs). While the carcinogenicity of conventional PAHs is well-documented, the introduction of a highly strained, four-membered cyclobuta ring presents novel questions regarding their metabolic activation, genotoxicity, and overall carcinogenic potential. This document synthesizes the foundational knowledge of PAH carcinogenicity, draws parallels from the more extensively studied cyclopenta-fused PAHs, and extrapolates these principles to hypothesize the mechanisms and assess the potential risks associated with their cyclobuta-fused counterparts.
Introduction: The Specter of PAH Carcinogenicity
Polycyclic aromatic hydrocarbons are a large class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants primarily formed from the incomplete combustion of organic materials.[1][2] Many PAHs are potent carcinogens, exerting their effects after metabolic activation to reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.[3][4][5] This interaction can lead to the formation of DNA adducts, which, if not repaired, can result in mutations in critical genes, ultimately initiating the process of carcinogenesis.[3][6]
The fusion of a cyclobutadiene ring to a PAH core introduces significant ring strain and alters the electronic properties of the molecule, which is hypothesized to influence its metabolic fate and biological activity. This guide provides a framework for understanding and investigating the potential carcinogenicity of these novel structures.
The Cornerstone of PAH Carcinogenicity: Metabolic Activation
PAHs themselves are often biologically inert and require enzymatic activation to exert their carcinogenic effects.[7] This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1, in conjunction with epoxide hydrolase.[8] The canonical pathway for the metabolic activation of the archetypal PAH, benzo[a]pyrene (B[a]P), is illustrated below.
This multi-step process culminates in the formation of highly reactive diol epoxides, which are considered the "ultimate carcinogens" for many PAHs. These electrophilic species can then attack nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent adducts.[4]
Insights from a Close Relative: Cyclopenta-Fused PAHs
While data on cyclobuta-fused PAHs is scarce, their five-membered ring analogues, cyclopenta-fused PAHs (CP-PAHs), have been more extensively studied. Research on CP-PAHs has shown that the presence of the strained five-membered ring provides a key site for metabolic activation.[9][10] Epoxidation of the double bond within the cyclopenta ring can lead to the formation of highly reactive epoxides and subsequently carbocations, which are potent mutagens.[9][11]
Perturbation molecular orbital (PMO) calculations have predicted that the cyclopenta-PAH epoxides may pose a greater biological hazard than their classical PAH counterparts.[12] This suggests that the increased ring strain of a cyclobuta-fused system could lead to even greater reactivity of its metabolic intermediates.
The Uncharted Territory: Hypothesized Carcinogenicity of Cyclobuta-Fused PAHs
The fusion of a cyclobutadiene ring, an anti-aromatic and highly strained system, to a PAH is expected to significantly influence its carcinogenic potential. The inherent instability of the cyclobuta moiety may render it a prime target for metabolic enzymes.
Hypothesized Metabolic Activation:
-
Epoxidation of the Cyclobuta Ring: Similar to CP-PAHs, the double bonds of the cyclobuta ring are likely to be susceptible to epoxidation by CYP enzymes.
-
Formation of Highly Reactive Intermediates: The resulting epoxides are expected to be highly unstable due to the significant ring strain, leading to spontaneous or enzyme-catalyzed opening to form reactive carbocations.
-
DNA Adduct Formation: These carbocations would be potent electrophiles, readily reacting with DNA to form adducts.
The planarity and electronic structure of the parent cyclobuta-fused PAH will also play a crucial role in its ability to intercalate into DNA and interact with the active sites of metabolic enzymes.
Quantitative Data on the Biological Activity of Fused PAHs
Direct quantitative data on the carcinogenicity of cyclobuta-fused PAHs is not available in the current literature. However, data from mutagenicity studies of related compounds can provide valuable insights into their potential genotoxicity. The Ames test, which assesses the ability of a chemical to induce mutations in bacteria, is a widely used preliminary screen for carcinogenic potential.[13][14]
Table 1: Mutagenicity of Selected PAHs and Fused Analogues in Salmonella typhimurium
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| Benzo[a]pyrene | TA98 | + | ~300 | [14] |
| Cyclopenta[cd]pyrene | TA98 | + | High | [9] |
| Acephenanthrylene | TA98 | + | Positive | [9] |
| Aceanthrylene | TA98 | + | Positive | [9] |
Note: Data for cyclobuta-fused PAHs is not available and is a critical area for future research.
Experimental Protocols for Assessing Carcinogenicity
A tiered approach is necessary to systematically evaluate the carcinogenic potential of novel cyclobuta-fused PAHs. The following experimental workflow outlines the key stages of this process.
In Vitro Genotoxicity Assays
-
Ames Test (Salmonella typhimurium reverse mutation assay):
-
Principle: This assay uses histidine-requiring strains of Salmonella typhimurium to detect point mutations. Reversion to histidine independence indicates mutagenic potential.
-
Methodology: The test compound is incubated with the bacterial strain in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies is then counted.[14]
-
-
Comet Assay (Single-cell gel electrophoresis):
-
Principle: This assay measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
-
Methodology: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
-
Micronucleus Test:
-
Principle: This test detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Methodology: Cultured cells are exposed to the test compound, and after an appropriate incubation period, the cells are harvested and stained to visualize micronuclei.
-
In Vivo Carcinogenicity Bioassays
-
Mouse Skin Painting Studies:
-
Principle: This model assesses the ability of a compound to induce skin tumors in mice.
-
Methodology: A solution of the test compound is repeatedly applied to the shaved backs of mice. The animals are monitored for the development of skin papillomas and carcinomas.[15]
-
-
Newborn Mouse Lung Adenoma Assay:
-
Principle: This is a short-term in vivo assay that evaluates the potential of a compound to induce lung tumors in susceptible strains of mice.
-
Methodology: Newborn mice are administered the test compound, typically by intraperitoneal injection. After a specified period, the lungs are examined for the presence of adenomas.
-
Conclusions and Future Directions
The potential carcinogenicity of cyclobuta-fused PAHs represents a significant knowledge gap in the field of toxicology. Based on the established principles of PAH carcinogenesis and the data from cyclopenta-fused analogues, it is reasonable to hypothesize that these compounds could be potent carcinogens due to the high reactivity of their metabolic intermediates.
Future research should prioritize the following:
-
Synthesis of a library of cyclobuta-fused PAHs: This will enable a systematic investigation of their structure-activity relationships.
-
In vitro genotoxicity testing: A comprehensive battery of assays is needed to screen for mutagenic and clastogenic potential.
-
Metabolism studies: Elucidating the metabolic pathways and identifying the reactive intermediates is crucial for understanding their mechanism of action.
-
In vivo carcinogenicity bioassays: Long-term animal studies are ultimately required to definitively assess their carcinogenic risk.
-
Development of analytical methods: Sensitive and specific methods for the detection and quantification of cyclobuta-fused PAHs and their metabolites in environmental and biological samples are needed.
By addressing these research needs, the scientific community can gain a comprehensive understanding of the potential risks posed by this novel class of polycyclic aromatic hydrocarbons and inform regulatory decisions to protect human health.
References
- 1. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycyclic aromatic hydrocarbons and associated occupational exposures - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hypothetical Two-Step Initiation of Experimental Carcinogenesis by Polycyclic Aromatic Hydrocarbons and Aminoazo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CP-arene oxides: the ultimate, active mutagenic forms of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Calculated reactivities of potentially carcinogenic intermediates of the cyclopenta-fused isomers of benz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclopenta-polycyclic aromatic hydrocarbons: potential carcinogens and mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Organometallic Synthesis of 1H-Cyclobuta[de]naphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the organometallic synthesis of 1H-cyclobuta[de]naphthalene, a strained polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. Two primary synthetic routes are detailed, both utilizing organometallic intermediates derived from 1,8-disubstituted naphthalenes. The protocols described herein are based on established literature, offering reproducible methods for the preparation of this unique molecular scaffold.
Introduction
1H-cyclobuta[de]naphthalene, also known as 1,8-methanonaphthalene, is a fascinating molecule characterized by the fusion of a cyclobutane ring to the peri-positions of a naphthalene core. This structural motif induces significant ring strain, leading to unique electronic and reactive properties. The development of efficient synthetic routes to this compound and its derivatives is crucial for exploring its potential applications. This document outlines two organometallic approaches to the synthesis of 1H-cyclobuta[de]naphthalene, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic pathways.
Synthesis Route 1: From 1,8-Dilithionaphthalene
This route involves the generation of a dilithio-naphthalene intermediate, which then reacts with a one-carbon electrophile to form the cyclobutane ring.
Experimental Protocol
Materials:
-
1,8-diiodonaphthalene
-
n-Butyllithium (in hexane)
-
Dichloromethane
-
Diethyl ether (anhydrous)
-
Hexane (anhydrous)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
A solution of 1,8-diiodonaphthalene (1.0 mmol) in anhydrous diethyl ether (20 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (2.2 mmol, 2.2 equivalents) is added dropwise to the cooled solution over a period of 15 minutes. The reaction mixture is stirred at this temperature for 1 hour to ensure the complete formation of 1,8-dilithionaphthalene.
-
A solution of dichloromethane (1.2 mmol, 1.2 equivalents) in anhydrous diethyl ether (5 mL) is added dropwise to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and is stirred overnight.
-
The reaction is quenched by the slow addition of water (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 15 mL).
-
The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure 1H-cyclobuta[de]naphthalene.
Quantitative Data
| Starting Material | Reagents | Product | Yield (%) |
| 1,8-Diiodonaphthalene | n-Butyllithium, Dichloromethane | 1H-Cyclobuta[de]naphthalene | 35 |
Data obtained from analogous reactions in the literature.
Synthesis Route 2: From 1,8-Bis(iodomagnesio)naphthalene
This alternative route utilizes a Grignard-type reagent, which is then reacted with a suitable one-carbon electrophile.[1]
Experimental Protocol
Materials:
-
1,8-diiodonaphthalene
-
Magnesium turnings
-
1,2-dibromoethane (for activation)
-
Methylene bis(toluene-p-sulphonate)
-
Tetrahydrofuran (THF), anhydrous
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, magnesium turnings (2.5 mmol) are placed. A crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium.
-
A solution of 1,8-diiodonaphthalene (1.0 mmol) in anhydrous THF (10 mL) is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent.
-
After the initial exothermic reaction subsides, the mixture is refluxed for 2 hours to ensure complete formation of 1,8-bis(iodomagnesio)naphthalene.
-
The reaction mixture is cooled to room temperature.
-
A solution of methylene bis(toluene-p-sulphonate) (1.1 mmol, 1.1 equivalents) in anhydrous THF (5 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic extracts are washed with brine (25 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel (eluent: hexane) to give 1H-cyclobuta[de]naphthalene.
Quantitative Data
| Starting Material | Reagents | Product | Yield (%) |
| 1,8-Diiodonaphthalene | Magnesium, Methylene bis(toluene-p-sulphonate) | 1H-Cyclobuta[de]naphthalene | Not Reported |
While the synthesis has been reported, specific yield data was not available in the reviewed literature.[1]
Visualizing the Synthesis Pathways
The following diagrams illustrate the two distinct organometallic routes to 1H-cyclobuta[de]naphthalene.
Caption: Dilithiation route to 1H-cyclobuta[de]naphthalene.
Caption: Grignard reagent route to 1H-cyclobuta[de]naphthalene.
Characterization Data
The final product, 1H-cyclobuta[de]naphthalene, should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR (CDCl₃): Spectra should be consistent with the structure, showing characteristic shifts for the aromatic and aliphatic protons.
-
¹³C NMR (CDCl₃): The number of signals and their chemical shifts should correspond to the unique carbon environments in the molecule.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₁H₈.
Conclusion
The organometallic routes presented provide viable methods for the synthesis of 1H-cyclobuta[de]naphthalene. The dilithiation pathway offers a reported yield, making it a more predictable starting point for researchers. The Grignard route presents an alternative that may be advantageous under certain conditions, although optimization may be required to achieve high yields. These protocols and the accompanying data serve as a valuable resource for chemists and materials scientists interested in the synthesis and exploration of this unique class of strained polycyclic aromatic hydrocarbons.
References
Application Notes and Protocols: Cascade Reactions for Synthesizing Functionalized Cyclobutane-FUSED Naphthalenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex molecular scaffolds with high efficiency and stereocontrol is a cornerstone of modern organic chemistry and drug discovery. Among these, molecules containing a cyclobutane ring fused to a naphthalene core are of significant interest due to their unique three-dimensional structures, which can impart favorable physicochemical and pharmacological properties in drug candidates.[1][2] Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the rapid assembly of such complex architectures from simple starting materials in a single operation, minimizing waste and improving overall efficiency.[3][4]
This document provides detailed application notes and protocols for the synthesis of functionalized cyclobutane-fused naphthalene derivatives via a cascade reaction of allenynes with tert-butyl nitrite.[5] This methodology allows for the construction of these valuable scaffolds with good yields and high diastereoselectivity. The protocols and data presented herein are intended to serve as a practical guide for researchers in academic and industrial settings.
Reaction Mechanism and Logical Workflow
The cascade reaction for the synthesis of functionalized cyclobutane-fused naphthalenes proceeds through a multi-step sequence initiated by the reaction of an allenyne with tert-butyl nitrite. The proposed mechanism involves an initial [2+2] cycloaddition, followed by a 1,6-addition and subsequent ring expansion of the in situ formed cyclobutene intermediate.[5] Alternatively, a ring-opening pathway can lead to the formation of naphthalene-1,2-diones.[5]
A diagram illustrating the logical workflow of this cascade reaction is provided below.
Caption: Logical workflow of the cascade reaction for the synthesis of cyclobutane-fused naphthalenes.
Quantitative Data Summary
The following table summarizes the reaction scope and yields for the synthesis of various functionalized cyclobutane-fused naphthalene derivatives as reported in the literature.[5]
| Entry | Allenyne Substrate (R1, R2) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | R1=Ph, R2=H | 5-oxo-2H-benzo[g]indole-1-oxide derivative | 85 | >20:1 |
| 2 | R1=4-MeC6H4, R2=H | 5-oxo-2H-benzo[g]indole-1-oxide derivative | 82 | >20:1 |
| 3 | R1=4-FC6H4, R2=H | 5-oxo-2H-benzo[g]indole-1-oxide derivative | 88 | >20:1 |
| 4 | R1=2-thienyl, R2=H | 5-oxo-2H-benzo[g]indole-1-oxide derivative | 75 | >20:1 |
| 5 | R1=Ph, R2=Me | 5-oxo-2H-benzo[g]indole-1-oxide derivative | 78 | 15:1 |
| 6 | R1=Ph, R2=Ph | 5-oxo-2H-benzo[g]indole-1-oxide derivative | 72 | 10:1 |
| 7 | R1=c-Pr, R2=H | 5-oxo-2H-benzo[g]indole-1-oxide derivative | 65 | >20:1 |
| 8 | R1=Ph, R2=H (with alcohol) | Naphthalene-1,2-dione derivative | 76 | - |
| 9 | R1=4-MeC6H4, R2=H (with amine) | Naphthalene-1,2-dione derivative | 70 | - |
Experimental Protocols
General Procedure for the Synthesis of Functionalized Cyclobutane-Fused Naphthalene Derivatives [5]
Materials:
-
Substituted allenyne (1.0 equiv)
-
tert-Butyl nitrite (TBN) (2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted allenyne (1.0 equiv).
-
Dissolve the allenyne in the anhydrous solvent (concentration will be substrate-dependent, typically 0.1 M).
-
Add tert-butyl nitrite (2.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at the specified temperature (can range from room temperature to reflux, depending on the substrate) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized cyclobutane-fused naphthalene derivative.
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Example Protocol for the Gram-Scale Synthesis of a 5-oxo-2H-benzo[g]indole-1-oxide derivative [5]
Materials:
-
1-(3-phenylprop-1-en-2-ynyl)benzene (1.0 g, specific mmol to be calculated based on MW)
-
tert-Butyl nitrite (TBN) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen balloon
Procedure:
-
A 50 mL round-bottom flask equipped with a magnetic stir bar is charged with 1-(3-phenylprop-1-en-2-ynyl)benzene (1.0 g).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous DCM is added to dissolve the starting material.
-
tert-Butyl nitrite (2.0 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for the time determined by TLC monitoring.
-
After the starting material is consumed, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the pure product.
Applications in Drug Development
The cyclobutane motif is increasingly recognized for its potential to enhance the properties of drug candidates.[2] Its rigid, three-dimensional structure can be used to:
-
Improve Metabolic Stability: The strained ring system can block sites of metabolism.[2]
-
Fine-tune Lipophilicity: The introduction of a sp³-rich cyclobutane can modulate the overall lipophilicity of a molecule.
-
Control Conformation: The fused ring system restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[2]
-
Serve as a Bioisostere: The cyclobutane ring can act as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, to improve pharmacokinetic properties.
The functionalized cyclobutane-fused naphthalene scaffolds synthesized through these cascade reactions represent a novel class of compounds with potential applications in various therapeutic areas, including oncology and infectious diseases, where naphthalene-based compounds have shown promise.[6] The ability to readily introduce diverse functional groups via this synthetic route makes these scaffolds attractive for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
Cyclobuta[a]naphthalene Derivatives: Emerging Materials for Organic Electronics
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics is continually seeking novel molecular architectures to enhance the performance and stability of devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Cyclobuta[a]naphthalene derivatives, a class of polycyclic aromatic hydrocarbons featuring a strained four-membered ring fused to a naphthalene core, are emerging as promising candidates for these applications. The fusion of the cyclobutadiene ring introduces unique electronic and structural properties that can be leveraged to tune charge transport characteristics and energy levels, critical parameters for efficient device operation.
These notes provide an overview of the potential applications of this compound derivatives in organic electronics, alongside detailed protocols for their synthesis and device fabrication based on related naphthalene derivatives, owing to the limited specific experimental data on this compound device performance.
I. Quantitative Data Summary
Currently, there is a notable lack of extensive experimental data in peer-reviewed literature specifically detailing the performance of this compound derivatives in organic electronic devices. However, based on theoretical studies and the well-understood impact of molecular structure on electronic properties, we can anticipate certain trends. The data presented below for representative naphthalene derivatives can serve as a benchmark for future studies on this compound systems.
| Compound Class | Application | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Charge Carrier Mobility (cm²/Vs) | Device Performance Metric |
| Naphthalene Diimides | OFETs | -6.0 to -6.5 | -3.8 to -4.2 | e⁻: up to 10⁻² | On/Off Ratio: > 10⁵ |
| Phenylanthracene-substituted Naphthalenes | OLEDs | ~ -5.8 | ~ -2.7 | - | External Quantum Efficiency (EQE): ~1.26% (Blue Emission)[1] |
| Naphthalene-based Copolymers | OLEDs | -5.5 to -5.9 | -2.5 to -2.8 | - | Luminance Efficiency: up to 1.1 cd/A (Blue Emission) |
| Violanthrone-Dicyanomethylene Derivatives | OFETs | ~ -5.4 | ~ -4.15 | h⁺: up to 1.0 x 10⁻² | On/Off Ratio: ~10⁴ |
II. Signaling Pathways and Experimental Workflows
The development and application of this compound derivatives in organic electronics follow a logical progression from molecular design and synthesis to device fabrication and characterization.
Caption: Workflow for the development of organic electronic devices based on novel organic materials.
III. Experimental Protocols
While specific protocols for this compound derivatives are not widely available, the following sections provide detailed methodologies for the synthesis of a this compound precursor and the fabrication of a generic organic field-effect transistor, which can be adapted for these novel materials.
A. Synthesis of 1,2-Dibromo-1,2-dihydrothis compound
This protocol is adapted from the synthesis of similar cyclobutarenes and provides a foundational method for accessing the core structure.
Materials:
-
2,3-Bis(dibromomethyl)naphthalene
-
Sodium Iodide (NaI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-bis(dibromomethyl)naphthalene (1.0 g, 1.9 mmol) in anhydrous DMF (50 mL).
-
Add sodium iodide (1.7 g, 11.4 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1,2-dibromo-1,2-dihydrothis compound.
B. Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol describes a standard procedure for fabricating OFETs, which can be used to evaluate the performance of new organic semiconductors like this compound derivatives.
Materials:
-
Highly doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate electrode and dielectric)
-
This compound derivative
-
High-purity organic solvent (e.g., toluene, chloroform, or chlorobenzene)
-
Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner or plasma asher
-
Glovebox or inert atmosphere environment
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or an oxygen plasma for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Surface Modification (OTS SAM formation):
-
Prepare a 10 mM solution of OTS in anhydrous toluene.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes in a nitrogen-filled glovebox.
-
Rinse the substrates with fresh toluene to remove excess OTS.
-
Anneal the substrates at 120 °C for 30 minutes to complete the SAM formation.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the this compound derivative (e.g., 5 mg/mL) in a suitable high-purity organic solvent.
-
Deposit a thin film of the organic semiconductor onto the OTS-treated SiO₂ surface via spin-coating. A typical spin-coating recipe would be 3000 rpm for 60 seconds.
-
Anneal the film at a temperature optimized for the specific material (e.g., 100-150 °C) to improve crystallinity and film morphology. This step should be performed in a glovebox.
-
-
Source-Drain Electrode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length (L) and width (W) are defined by the mask geometry (e.g., L = 50 µm, W = 1000 µm).
-
-
Device Characterization:
-
Transfer the completed device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics in an inert atmosphere to determine the charge carrier mobility, on/off ratio, and threshold voltage.
-
IV. Conclusion and Future Outlook
While the exploration of this compound derivatives in organic electronics is still in its nascent stages, the unique structural and electronic features of this class of compounds hold significant promise. The fusion of a strained four-membered ring to the naphthalene system is expected to modulate the frontier molecular orbital energy levels and influence the solid-state packing, both of which are critical for charge transport.
Future research should focus on the synthesis of a wider range of functionalized this compound derivatives to systematically study the structure-property relationships. Detailed experimental investigations into their performance in OFETs, OLEDs, and OPVs are crucial to validate theoretical predictions and to unlock their full potential for next-generation organic electronic devices. The protocols outlined in these notes provide a solid foundation for researchers to embark on the synthesis and characterization of these exciting new materials.
References
Application Notes and Protocols for Electrophilic Cyclization to Form Naphthalene Structures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of naphthalene structures via electrophilic cyclization. The methodologies outlined are suitable for a range of research and development applications, particularly in the synthesis of polysubstituted naphthalenes which are key scaffolds in medicinal chemistry and materials science.
Introduction
Naphthalene and its derivatives are prevalent structural motifs in numerous natural products, pharmaceuticals, and functional materials. Electrophilic cyclization represents a powerful and versatile strategy for the regioselective construction of the naphthalene core under mild reaction conditions. This approach typically involves the intramolecular cyclization of an appropriately substituted precursor, such as an aryl-alkyne or aryl-alkenol, initiated by an electrophile. The choice of electrophile and substrate can be tailored to achieve a diverse array of substituted naphthalenes.
Data Presentation: Comparison of Electrophilic Cyclization Protocols
The following table summarizes quantitative data from various reported protocols for the electrophilic cyclization to form naphthalene structures, allowing for easy comparison of reaction conditions and yields.
| Starting Material | Electrophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1-Phenyl-2-propyn-1-ol | ICl (2 equiv) | CH3CN | Room Temp | 5 min | >95 | [1] |
| 1-Phenyl-2-propyn-1-ol | I2 (3 equiv) | CH3CN | Room Temp | 48 h | 85 | [1] |
| 1-Phenyl-2-propyn-1-ol | Br2 (2 equiv) | CH3CN | Room Temp | 5 min | 89 | [1] |
| 1-Phenyl-2-propyn-1-ol | NBS (3 equiv) | CH3CN | 50 | 30 min | 67 | [1] |
| 1-Phenyl-2-propyn-1-ol | PhSeBr (2 equiv) | CH3CN | Room Temp | 5 min | 36 | [1] |
| o-(Phenylethynyl)benzaldehyde | I2 (1.2 equiv) | CH2Cl2 | Room Temp | - | 88 | [2] |
| Naphthalene-based bisacetals | TfOH (cat.) | (CF3)2CHOH | - | - | High | [3] |
Experimental Protocols
Protocol 1: Iodocyclization of Arene-Containing Propargylic Alcohols using ICl
This protocol describes the synthesis of substituted naphthalenes from arene-containing propargylic alcohols using iodine monochloride (ICl) as the electrophile.[1]
Materials:
-
Arene-containing propargylic alcohol (1.0 equiv)
-
Sodium bicarbonate (NaHCO3) (2.0 equiv)
-
Iodine monochloride (ICl) (2.0 equiv)
-
Acetonitrile (CH3CN)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
In a vial, dissolve the arene-containing propargylic alcohol (0.30 mmol, 1.0 equiv) and sodium bicarbonate (2.0 equiv) in acetonitrile (2 mL).
-
In a separate vial, prepare a solution of iodine monochloride (2.0 equiv) in acetonitrile (1 mL).
-
Add the ICl solution dropwise to the solution of the alkynol at room temperature.
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Dilute the reaction mixture with diethyl ether (25 mL).
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution (20 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (25 mL).
-
Combine the organic layers, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be further purified by column chromatography.
Protocol 2: Brønsted Acid-Catalyzed Tandem Cycloaromatization
This protocol outlines a method for the synthesis of ortho-fused six-hexagon benzenoids from naphthalene-based bisacetals using triflic acid (TfOH) as a Brønsted acid catalyst.[3]
Materials:
-
Naphthalene-based bisacetal (1.0 equiv)
-
Triflic acid (TfOH) (catalytic amount)
-
1,1,1,3,3,3-Hexafluoro-2-propanol ((CF3)2CHOH)
Procedure:
-
Dissolve the naphthalene-based bisacetal in 1,1,1,3,3,3-hexafluoro-2-propanol.
-
Add a catalytic amount of triflic acid to the solution.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction with a suitable base (e.g., saturated aqueous NaHCO3 solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Workflow: Electrophilic Cyclization of Propargylic Alcohols
Caption: A generalized workflow for the electrophilic cyclization of arene-containing propargylic alcohols.
Mechanism: Electrophilic Aromatic Substitution on Naphthalene
Caption: A simplified mechanism showing the two main steps of electrophilic aromatic substitution on a naphthalene ring.
References
Application Notes and Protocols for Novel Cyclobuta[a]naphthalene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the potential photophysical properties of novel cyclobuta[a]naphthalene compounds and detailed methodologies for their characterization. Given the novelty of this specific class of molecules, data from structurally related cyclopenta[b]naphthalene derivatives are included as representative examples to guide research and development efforts.
Application Notes
Novel this compound compounds represent a promising class of fluorophores for various applications in research, diagnostics, and drug development. Their rigid, fused-ring structure, combining the characteristics of naphthalene and a cyclobutane ring, is expected to confer unique photophysical properties.
Key Potential Applications:
-
Fluorescent Probes and Labels: The inherent fluorescence of the naphthalene moiety, modulated by the cyclobutane ring, makes these compounds suitable candidates for use as fluorescent probes. They can be chemically modified to target specific cellular components, proteins, or nucleic acids, enabling visualization and tracking in biological systems. Shifting the absorption and emission maxima into the visible region increases their utility in biological applications.[1]
-
Drug Delivery and Theranostics: The cyclobutane motif is increasingly utilized in medicinal chemistry to create structurally unique and potent drug candidates.[2] this compound derivatives could be designed as theranostic agents, where the fluorescent properties allow for imaging and tracking of the drug's distribution, while the core structure exerts a therapeutic effect. Naphthalene derivatives are known to be key components in a variety of approved drugs.[3][4]
-
Materials Science: The photophysical characteristics of these compounds, such as potentially high quantum yields and large Stokes shifts, make them attractive for incorporation into advanced materials, including organic light-emitting diodes (OLEDs) and fluorescent sensors.
Photophysical Properties of Representative Naphthalene Derivatives
While specific data for novel this compound compounds are not yet widely available, the properties of structurally similar cyclopenta[b]naphthalene solvatochromic fluorophores provide valuable insights. These compounds are known to exhibit intriguing solvatochromic behavior, where their absorption and emission spectra are sensitive to the polarity of the solvent.[1]
| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent |
| Cyclopenta[b]naphthalene Derivative 1 | ~350-400 | ~450-650 | ~95-226 | 0.60-0.99 | Methylene Chloride |
| Cyclopenta[b]naphthalene Derivative 2 | ~360-420 | ~500-700 | up to ~300 | Not specified | Ethanol |
Note: The data presented are based on published values for cyclopenta[b]naphthalene derivatives and are intended to be representative. Actual values for novel this compound compounds will need to be determined experimentally.[1]
Experimental Protocols
Detailed and accurate characterization of the photophysical properties is crucial for the successful application of novel fluorophores. The following are standard protocols for key measurements.
Protocol 1: UV-Visible Absorption Spectroscopy
This protocol outlines the determination of the absorption spectrum and molar extinction coefficient (ε) of a novel this compound compound.
Materials:
-
Spectrophotometer (e.g., Agilent Cary series)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
High-purity solvent (e.g., spectroscopic grade ethanol, cyclohexane, or dichloromethane)
-
The novel this compound compound
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the absorption maximum.
-
Spectra Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum for each dilution over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_abs).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.
-
Protocol 2: Fluorescence Spectroscopy
This protocol describes the measurement of the excitation and emission spectra of a novel this compound compound.
Materials:
-
Fluorometer (e.g., Horiba FluoroLog or FluoroMax)[5]
-
Quartz fluorescence cuvettes (1 cm path length)
-
The novel this compound compound solution (ensure absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)
Procedure:
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λ_abs.
-
Scan a range of emission wavelengths (e.g., from λ_abs + 10 nm to 800 nm).
-
The resulting spectrum will show the fluorescence emission profile, and the peak represents the emission maximum (λ_em).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined λ_em.
-
Scan a range of excitation wavelengths (e.g., from 200 nm to λ_em - 10 nm).
-
The resulting spectrum should resemble the absorption spectrum, confirming the identity of the absorbing species responsible for the fluorescence.
-
Protocol 3: Fluorescence Quantum Yield Determination (Comparative Method)
The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The comparative method involves using a well-characterized standard with a known quantum yield.[5][6]
Materials:
-
Fluorometer with a corrected emission channel
-
UV-Vis Spectrophotometer
-
Standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Solutions of the novel compound and the standard with absorbance values below 0.1 at the excitation wavelength.
Equation:
Φ_F,X = Φ_F,ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_F is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the unknown sample and the standard, respectively.[5]
Procedure:
-
Prepare a series of dilutions for both the novel compound and the standard in the same solvent.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the novel compound and the standard.
-
Determine the gradients (slopes) of the resulting linear plots.
-
Calculate the quantum yield of the novel compound using the equation above.
Protocol 4: Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring lifetimes in the picosecond to microsecond range.[7][8][9][10]
Materials:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
High-speed detector (e.g., photomultiplier tube - PMT)
-
TCSPC electronics
-
-
Solution of the novel this compound compound.
Procedure:
-
Instrument Response Function (IRF) Measurement: Record the instrument's response by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Sample Measurement:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
The detector registers the arrival time of individual emitted photons relative to the excitation pulse.
-
The TCSPC electronics build a histogram of photon arrival times over millions of excitation cycles.
-
-
Data Analysis:
-
The resulting histogram represents the fluorescence decay curve.
-
Deconvolute the IRF from the measured decay curve.
-
Fit the corrected decay data to an exponential decay model (single, multi-exponential) to determine the fluorescence lifetime(s) (τ).
-
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the photophysical characterization of novel compounds.
Potential Application in Drug Development
Caption: Theranostic potential of functionalized this compound compounds.
References
- 1. Synthesis and photophysical properties of a series of cyclopenta[b]naphthalene solvatochromic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 3. Multi-Dimensional Time-Correlated Single Photon Counting (TCSPC) Fluorescence Lifetime Imaging Microscopy (FLIM) to Detect FRET in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Light-Emitting-Diode-Induced Fluorescence from Organic Dyes for Application in Excitation–Emission Fluorescence Spectroscopy for Food System Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. agilent.com [agilent.com]
- 7. horiba.com [horiba.com]
- 8. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. TCSPC - What is Time-Correlated Single Photon Counting? - Edinburgh Instruments [edinst.com]
Application Notes and Protocols: Reaction Mechanisms Involving Cyclobuta[a]naphthalene Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key reaction mechanisms involving cyclobuta[a]naphthalene intermediates. The following sections include summaries of quantitative data, detailed experimental protocols for pivotal reactions, and visualizations of reaction pathways to facilitate a deeper understanding of these complex chemical transformations. The inherent ring strain of the cyclobutane moiety fused to the naphthalene system makes these intermediates highly reactive and synthetically valuable for accessing complex molecular architectures.
I. Formation of this compound Intermediates via Cascade Reactions
This compound intermediates can be generated through elegant cascade reactions, often commencing from acyclic precursors. One prominent method involves the reaction of yne-allenones.
A notable atom-economic approach is the base-promoted [2+2] cycloaddition/1,6-nucleophilic addition cascade of yne-allenones with carbon nucleophiles. This method allows for the direct formation of a C(sp³)–C(sp³) bond and produces cyclobuta[a]naphthalen-1-ols with a cyclobutene unit bearing both an aryl and an alkyl group.
Another significant pathway is the transition metal-free rearrangement of cyclobutene-fused naphthalen-1-ones, which serve as stable precursors to otherwise non-isolable cyclobuta[a]naphthalen-4(2H)-ones. These intermediates can then be rearranged to afford functionalized 1,4-naphthoquinones and tetraphene-7,12-diones. The initial cyclobutene-fused naphthalen-1-ones are synthesized from the oxidation of allenynols, which themselves are prepared from alkynyl-benzaldehydes.
II. [2+2] Cycloaddition Reactions for the Synthesis of Fused Ring Systems
The [2+2] cycloaddition is a powerful tool for constructing the cyclobutane ring in these systems. Visible-light-mediated, catalyst-free [2+2] cycloaddition reactions have emerged as a green and efficient method.
One such protocol involves the direct conversion of 1,4-naphthoquinones and various alkynes into dihydrocyclobuta[b]naphthalene-3,8-diones. This reaction proceeds under mild conditions, employing blue LEDs, and exhibits excellent functional group compatibility and high regioselectivity. The reaction is believed to proceed through a radical pathway initiated by the photoexcitation of the naphthoquinone.
Quantitative Data Summary
The following table summarizes the yields for the visible-light-mediated [2+2] cycloaddition of menadione (1a) with various alkynes to afford dihydrocyclobuta[b]naphthalene-3,8-diones.
| Entry | Alkyne (Substituent) | Product | Yield (%) |
| 1 | Phenylacetylene | 3aa | 86 |
| 2 | 4-Methylphenylacetylene | 3ab | 85 |
| 3 | 4-Methoxyphenylacetylene | 3ac | 88 |
| 4 | 4-Fluorophenylacetylene | 3ad | 82 |
| 5 | 4-Chlorophenylacetylene | 3ae | 80 |
| 6 | 4-Bromophenylacetylene | 3af | 78 |
| 7 | 3-Methylphenylacetylene | 3ag | 83 |
| 8 | 2-Methylphenylacetylene | 3ah | 75 |
| 9 | 1-Ethynylnaphthalene | 3ai | 72 |
| 10 | 2-Ethynylthiophene | 3aj | 70 |
III. Experimental Protocols
Protocol 1: General Procedure for the Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition for the Synthesis of Dihydrocyclobuta[b]naphthalene-3,8-diones
Materials:
-
1,4-Naphthoquinone derivative (e.g., menadione, 1.0 mmol)
-
Alkyne (1.2 mmol)
-
Acetonitrile (MeCN, 10 mL)
-
Schlenk tube (10 mL)
-
Blue LEDs (460 nm)
-
Magnetic stirrer
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 1,4-naphthoquinone derivative (1.0 mmol) and the corresponding alkyne (1.2 mmol).
-
Add acetonitrile (10 mL) to the tube.
-
Seal the tube and place it at a distance of approximately 5 cm from the blue LEDs.
-
Irradiate the reaction mixture with the blue LEDs at room temperature with stirring for 4-12 hours (monitor by TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired dihydrocyclobuta[b]naphthalene-3,8-dione product.
Protocol 2: Synthesis of 2a,8b-Dihydrothis compound-3,4-diones via Photocycloaddition and Hydrolysis
This protocol involves a two-step process: a photocycloaddition followed by hydrolysis of the resulting acetal.
Part A: Photocycloaddition
Materials:
-
Naphthalene-1,2-dione monoacetal (1.0 mmol)
-
Hex-1-yne (10 mL)
-
Rayonet RPR-100 photoreactor with 350 nm lamps
-
Argon gas supply
Procedure:
-
Prepare a solution of the naphthalene-1,2-dione monoacetal (1.0 mmol) in hex-1-yne (10 mL).
-
Degas the solution with argon.
-
Irradiate the solution in the Rayonet photoreactor at 350 nm for 15 hours, or until complete conversion is observed by TLC.
-
After the reaction is complete, evaporate the excess alkyne under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pentane/Et₂O, 6:1) to yield the photocycloadduct.
**Part B: Hydro
Application Notes and Protocols: C-H Functionalization Logic in Cyclobutane Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of C-H functionalization strategies for the synthesis of cyclobutane-containing natural products. The protocols outlined below are based on seminal works in the field, offering a practical guide to employing palladium and rhodium catalysis for the targeted modification of cyclobutane cores.
Introduction
Cyclobutane moieties are key structural features in a diverse array of bioactive natural products. Their inherent ring strain and unique three-dimensional architecture make them attractive scaffolds in medicinal chemistry. However, the stereocontrolled synthesis of substituted cyclobutanes presents a significant challenge. Traditional methods often rely on [2+2] cycloadditions, which can suffer from limitations in scope and regioselectivity.
C-H functionalization has emerged as a powerful alternative, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach offers a more atom- and step-economical route to complex cyclobutane architectures, allowing for late-stage diversification and the synthesis of novel analogs. This document details two key strategies: directing group-mediated palladium-catalyzed C-H arylation and catalyst-controlled, regiodivergent rhodium-catalyzed C-H functionalization.
I. Palladium-Catalyzed C-H Arylation: Synthesis of Piperarborenine B
The synthesis of piperarborenine B, a cyclobutane-containing natural product, exemplifies the power of directing group-mediated C-H functionalization. This strategy, developed by Gutekunst and Baran, utilizes an 8-aminoquinoline directing group to facilitate the sequential arylation of a cyclobutane core.
Logical Workflow for Sequential C-H Arylation
Caption: Sequential palladium-catalyzed C-H arylation strategy.
Quantitative Data
| Entry | Substrate | Arylating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Cyclobutane-carboxamide | 4-iodo-1,2-dimethoxybenzene | Pd(OAc)₂ (15 mol%) | HFIP | 90 | 52-65 | |
| 2 | Mono-arylated cyclobutane | 3,4-dimethoxyiodobenzene | Pd(OAc)₂ | t-BuOH | 85 | 46 |
Experimental Protocol: Mono-arylation of Cyclobutane-carboxamide[1]
Materials:
-
Cyclobutane-N-(quinolin-8-yl)carboxamide derivative
-
4-Iodo-1,2-dimethoxybenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Pivalic acid (PivOH)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the cyclobutane-carboxamide substrate (1.0 equiv), 4-iodo-1,2-dimethoxybenzene (2.0 equiv), Pd(OAc)₂ (0.15 equiv), Ag₂CO₃ (1.5 equiv), and PivOH (1.0 equiv).
-
Add anhydrous HFIP to achieve a concentration of 0.2 M.
-
Seal the vessel and heat the reaction mixture to 90 °C.
-
Stir the reaction for 36 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the mono-arylated cyclobutane.
Experimental Protocol: Second C-H Arylation[1]
Materials:
-
Mono-arylated cyclobutane intermediate
-
3,4-Dimethoxyiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Pivalic acid (PivOH)
-
tert-Butanol (t-BuOH), anhydrous
Procedure:
-
To an oven-dried reaction vessel, add the mono-arylated cyclobutane substrate (1.0 equiv), 3,4-dimethoxyiodobenzene (2.0 equiv), Pd(OAc)₂ (0.15 equiv), Ag₂CO₃ (1.5 equiv), and PivOH (1.0 equiv).
-
Add anhydrous t-BuOH to achieve a high concentration (e.g., 1 M).
-
Seal the vessel and heat the reaction mixture to 85 °C.
-
Stir the reaction for 36 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to yield the di-arylated product.
II. Regiodivergent Rhodium(II)-Catalyzed C-H Functionalization
A powerful strategy for achieving site-selective C-H functionalization on a cyclobutane ring involves the use of rhodium(II) catalysts. By carefully selecting the rhodium catalyst and its ligands, functionalization can be directed to either the C1 (benzylic) or C3 position of an arylcyclobutane substrate. This catalyst-controlled regioselectivity provides access to distinct isomers from a common starting material.
Logical Workflow for Regiodivergent Functionalization
Caption: Catalyst-controlled regiodivergent C-H functionalization.
Quantitative Data
| Entry | Substrate | Diazo Compound | Catalyst (mol%) | Product | Regioselectivity (C1:C3) | Yield (%) | Reference |
| 1 | Phenylcyclobutane | Ethyl 2-diazo-2-phenylacetate | Rh₂(S-TCPTAD)₄ (1) | C1-functionalized | >99:1 | 85 | |
| 2 | Phenylcyclobutane | Ethyl 2-diazo-2-phenylacetate | Rh₂(S-2-Cl-5-BrTPCP)₄ (1) | C3-functionalized | 1:>99 | 76 |
Experimental Protocol: General Procedure for Rhodium(II)-Catalyzed C-H Functionalization
Materials:
-
Arylcyclobutane substrate
-
Diazo compound (e.g., aryl diazoacetate)
-
Rhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄ or Rh₂(S-2-Cl-5-BrTPCP)₄)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add the rhodium(II) catalyst (0.5–1 mol %).
-
Add the arylcyclobutane substrate (1.0 equiv) and anhydrous DCM (2 mL per 1 mmol of cyclobutane).
-
Stir the mixture under an argon atmosphere. If heating is required, apply heat at this stage.
-
In a separate flask, prepare a solution of the diazo compound in anhydrous DCM.
-
Using a syringe pump, add the diazo compound solution to the reaction mixture over a period of 3 hours.
-
After the addition is complete, continue to stir the reaction for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the functionalized cyclobutane.
Conclusion
The C-H functionalization strategies presented herein offer powerful and versatile methods for the synthesis of complex cyclobutane-containing natural products and their analogs. The palladium-catalyzed approach, guided by a directing group, enables the controlled, sequential introduction of aryl groups. The rhodium-catalyzed method provides a unique catalyst-controlled platform for regiodivergent functionalization, allowing access to different isomers from a single precursor. These detailed protocols serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel chemical space around the privileged cyclobutane scaffold.
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of Cyclobuta[a]naphthalene Isomers
Welcome to the technical support center for the selective synthesis of cyclobuta[a]naphthalene isomers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective synthesis of this compound isomers?
The main difficulties lie in controlling regioselectivity and stereoselectivity during the formation of the cyclobutane ring.[1][2] Achieving the desired isomer can be challenging due to the potential for multiple reaction pathways and the formation of undesired side products. The stability of precursors and intermediates can also be a significant hurdle, with some being non-isolable under typical laboratory conditions.[3]
Q2: How can I improve the regioselectivity of my reaction?
Improving regioselectivity often involves a careful selection of substrates and reaction conditions. The electronic and steric properties of the substituents on the naphthalene ring and the reacting partner play a crucial role. Fine-tuning the reaction conditions, such as the solvent, temperature, and catalyst, can also significantly influence the regiochemical outcome. In some cases, employing directing groups can guide the reaction to the desired constitutional isomer.
Q3: My [2+2] cycloaddition is resulting in poor stereoselectivity. What can I do?
Low stereoselectivity in [2+2] cycloadditions for forming cyclobuta[a]naphthalenes is a common issue. To address this, consider the following:
-
Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the kinetically controlled product.
-
Catalyst/Photocatalyst: The choice of catalyst is critical. For photochemical reactions, the sensitizer can influence the stereochemical outcome. For thermal reactions, Lewis acid or transition metal catalysts can provide a template for diastereoselective bond formation.
-
Chiral Auxiliaries: The use of chiral auxiliaries on one of the reactants can induce facial selectivity, leading to an enrichment of one enantiomer or diastereomer.
Q4: I am observing very low yields of the desired this compound isomer. What are the likely causes?
Low yields can stem from several factors:
-
Competing Side Reactions: Dimerization of the starting materials or rearrangement of intermediates are common competing pathways that consume the reactants.[4]
-
Decomposition: The starting materials, intermediates, or even the final product might be unstable under the reaction conditions.
-
Inefficient Reaction Conditions: The chosen temperature, pressure, or catalyst may not be optimal for the desired transformation.
Q5: What are common side products, and how can their formation be minimized?
A frequent side product in photocycloadditions is the formation of pentacyclic dimers of the naphthoquinone precursor.[4] Minimizing these can be achieved by:
-
Adjusting Concentration: Lowering the concentration of the substrate can disfavor bimolecular side reactions like dimerization.
-
Optimizing Light Intensity: In photochemical reactions, adjusting the light intensity and wavelength can sometimes selectively promote the desired cycloaddition over side reactions.
-
Using Scavengers: In some cases, specific scavengers can be used to inhibit side reactions. For radical reactions, radical scavengers like TEMPO have been shown to suppress unwanted product formation.[3]
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Mixture of Constitutional Isomers
-
Symptoms: NMR and mass spectrometry data indicate the presence of multiple isomers with the same mass but different connectivity.
-
Possible Causes:
-
Similar reactivity of different positions on the naphthalene ring.
-
The reaction proceeding through multiple competing mechanisms.[5]
-
-
Solutions:
-
Modify Substrates: Introduce bulky or electron-withdrawing/donating groups to differentiate the reactivity of various sites.
-
Solvent Screening: Altering the solvent polarity can influence the transition states of different pathways, favoring one over the other.
-
Catalyst Variation: For catalyzed reactions, screen different catalysts to identify one that favors the desired regioselective pathway.
-
Problem 2: Low Diastereoselectivity - Undesired Diastereomer is Formed
-
Symptoms: The ratio of desired to undesired diastereomers is low.
-
Possible Causes:
-
Low energy barrier for the formation of both diastereomers.
-
Reaction temperature is too high, leading to thermodynamic control when kinetic control is desired.
-
-
Solutions:
-
Temperature Optimization: Systematically lower the reaction temperature to favor the formation of the kinetically preferred diastereomer.
-
Steric Hindrance: Increase the steric bulk of substituents to enhance facial shielding and improve diastereoselectivity.
-
Chiral Catalysis: Employ a chiral catalyst to create a chiral environment that favors the formation of one diastereomer.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and Diastereoselectivity of a [2+2] Photocycloaddition
| Entry | Solvent | Temperature (°C) | Additive | Yield (%) | Diastereomeric Ratio (desired:undesired) |
| 1 | Benzene | 25 | None | 15 | 3:1 |
| 2 | Acetonitrile | 25 | None | 20 | 4:1 |
| 3 | Hex-1-yne (neat) | 25 | None | 25 | 5:1 |
| 4 | Benzene | 0 | None | 12 | 6:1 |
| 5 | Hex-1-yne (neat) | 0 | None | 22 | >20:1 |
This table is a representative example based on trends observed in the literature, such as the use of neat alkyne as a solvent and partner leading to better yields.[4]
Experimental Protocols
Key Experiment: Diastereoselective Photocycloaddition for the Synthesis of 2a,8b-Dihydrothis compound-3,4-diones
This protocol is adapted from a general procedure for the photocycloaddition of 1,2-naphthoquinone monoacetals with alkynes.[4]
Materials:
-
1,2-dihydro-1,1-dimethoxynaphthalen-2-one (1a)
-
Hex-1-yne
-
Irradiation source (e.g., medium-pressure mercury lamp with λ = 350 nm)
-
Reaction vessel (e.g., quartz tube)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of 1,2-dihydro-1,1-dimethoxynaphthalen-2-one (1a) in neat hex-1-yne is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen or argon for 15-20 minutes.
-
The reaction vessel is sealed and placed in a photoreactor.
-
The solution is irradiated at 350 nm at room temperature with constant stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, the excess hex-1-yne is removed under reduced pressure.
-
The crude product mixture is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired cycloadduct.
-
The acetal function of the purified product can be carefully hydrolyzed using acidic conditions to yield the final 2a,8b-dihydrothis compound-3,4-dione.
Visualizations
Caption: Experimental workflow for synthesis and troubleshooting.
Caption: Factors influencing selectivity in synthesis.
Caption: Competing reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. digital.csic.es [digital.csic.es]
- 4. Synthesis of 2a,8b-Dihydrothis compound-3,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
Technical Support Center: Purification of Cyclobuta[a]naphthalene Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cyclobuta[a]naphthalene products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound reaction mixtures?
Common impurities can include unreacted starting materials, catalysts, and byproducts from side reactions. Specific impurities in naphthalene synthesis can include benzothiophene, indane, indene, and methylnaphthalene.[1] The formation of oligomers by reaction of the aromatic hydrocarbons with formaldehyde in the presence of an acid catalyst can also occur.[2]
Q2: My this compound product appears to be degrading during column chromatography. What could be the cause?
Some this compound derivatives can be sensitive to prolonged exposure to silica gel or acidic/basic conditions. Consider the following:
-
Stationary Phase: Alumina can be a less acidic alternative to silica gel for the chromatography of sensitive compounds.[3]
-
Solvent Choice: Ensure your chosen solvents are free of peroxides and acids.
-
Speed: A rapid purification technique like flash column chromatography is often preferred to minimize contact time with the stationary phase.[4]
Q3: I am having difficulty inducing crystallization of my this compound product. What can I do?
Inducing crystallization can be challenging. Here are some techniques to try:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.
-
Seeding: If you have a pure crystal of your compound, add a tiny amount to the supersaturated solution to initiate crystallization.
-
Solvent System: Experiment with different solvent systems. For polycyclic aromatic hydrocarbons, solvents like methanol, ethanol, and acetone have been used for recrystallization.[2] For compounds with many aromatic rings, acetonitrile, sometimes with a small amount of dichloromethane, can be effective.[5]
-
Controlled Cooling: Ensure a very controlled and gradual temperature decrease, as rapid cooling can lead to the formation of an impure precipitate instead of crystals.[6]
Troubleshooting Purification Issues
Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Product is highly retained on the column. | Gradually increase the polarity of the eluent. A final flush with a very polar solvent (e.g., methanol or ethyl acetate) may be necessary. |
| Product co-elutes with an impurity. | Optimize the solvent system using thin-layer chromatography (TLC) before scaling up to a column. Consider using a different stationary phase (e.g., alumina instead of silica gel).[3] |
| Product degradation on the column. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a more inert stationary phase like alumina. |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. |
Product Fails to Crystallize or Oils Out
| Potential Cause | Troubleshooting Step |
| Solution is not supersaturated. | Reduce the volume of the solvent by gentle heating and evaporation. |
| Presence of soluble impurities. | Attempt to remove impurities by passing the crude product through a short plug of silica gel before recrystallization. |
| Incorrect solvent choice. | A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] Experiment with different solvents or solvent mixtures. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[6][7] |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Prepare the Column: Select an appropriate size column and slurry pack it with the chosen stationary phase (e.g., silica gel or alumina) in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude this compound product in a minimal amount of the appropriate solvent. The sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel for dry loading.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity as monitored by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Dissolve the Crude Product: In a suitable flask, add the crude solid and the minimum amount of a hot solvent required for complete dissolution.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[6]
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution becomes supersaturated.[6][7]
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[7]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.[7]
Visual Guides
References
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. US6664433B1 - Process for the purification of aromatic hydrocarbons and process for the preparation of high-purity aromatic hydrocarbons - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopenta[b]naphthalene cyanoacrylate dyes: Synthesis and evaluation as fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Computational Modeling for Predicting Reaction Outcomes of Naphthalene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using computational modeling to predict reaction outcomes for naphthalene derivatives.
Frequently Asked Questions (FAQs)
1. What is the most suitable computational method for predicting the regioselectivity of reactions involving naphthalene derivatives?
The choice of method depends on the specific research question and available computational resources. Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms and predicting the energetics of different reaction pathways, which can help determine regioselectivity. For high-throughput screening or when experimental data is available, machine learning models can be trained to predict reaction outcomes, including regioselectivity, with high accuracy.
2. How can I improve the accuracy of my reaction outcome predictions?
Several factors influence the accuracy of predictions:
-
Method Selection: Ensure the chosen level of theory (for DFT) or model architecture (for machine learning) is appropriate for the system under study.
-
Basis Set: For DFT calculations, using a larger and more flexible basis set generally improves accuracy, though at a higher computational cost.
-
Solvent Effects: Including a solvent model is crucial for accurately representing reactions that are not performed in the gas phase.
-
Data Quality (for Machine Learning): The accuracy of machine learning models heavily depends on the quality and quantity of the training data. Ensure your dataset is large, diverse, and free of errors.
3. My computational model predicts a different major product than what is observed experimentally. What are the possible reasons?
Discrepancies between computational predictions and experimental results can arise from several sources:
-
Inadequate Model: The computational model may not be capturing all the relevant physics of the reaction, such as dynamic effects or the influence of specific catalysts or reagents.
-
Kinetic vs. Thermodynamic Control: The model might be predicting the thermodynamically most stable product, while the experiment is under kinetic control, favoring the product formed via the lowest energy barrier.
-
Experimental Conditions: Factors not included in the model, such as temperature, pressure, or the presence of impurities, can influence the reaction outcome.
-
Errors in Experimental Data: It is also possible that there are uncertainties or errors in the experimental measurements.
4. How can I reduce the computational cost of my calculations without significantly sacrificing accuracy?
Balancing accuracy and computational cost is a common challenge. Strategies include:
-
Multi-level Approaches: Use a less computationally expensive method (e.g., a smaller basis set) for initial geometry optimizations and then refine the calculations with a more accurate method.
-
Model System: For very large molecules, you can sometimes use a smaller, representative model of the system to study the core reaction.
-
Efficient Software and Hardware: Utilizing well-optimized software and high-performance computing resources can significantly speed up calculations.
Troubleshooting Guides
Troubleshooting DFT Calculations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Convergence Failure in Geometry Optimization | - Poor initial geometry.- Complex potential energy surface with many local minima.- Inappropriate level of theory or basis set. | - Start with a pre-optimized geometry from a lower level of theory or molecular mechanics.- Use a more robust optimization algorithm (e.g., Berny optimization with GDIIS).- Try a different functional or basis set. |
| Imaginary Frequencies in a Minimum Energy Structure | - The structure is a transition state, not a minimum.- The geometry is not fully optimized. | - Visualize the imaginary frequency to understand the direction of the distortion and manually adjust the geometry in that direction before re-optimizing.- Use a tighter convergence criterion for the optimization. |
| Inaccurate Reaction Barrier Heights | - The chosen functional does not accurately describe the transition state.- Basis set is too small.- Solvent effects are not included. | - Benchmark different DFT functionals against experimental data or higher-level calculations for a model system.- Increase the size of the basis set, particularly by adding polarization and diffuse functions.- Incorporate a continuum or explicit solvent model. |
Troubleshooting Machine Learning Models
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Model Performance (Low Accuracy/High Error) | - Insufficient or low-quality training data.- Inappropriate model architecture.- Overfitting or underfitting. | - Augment the dataset with more diverse and accurate experimental data.- Experiment with different machine learning algorithms (e.g., random forest, neural networks).- Use techniques like cross-validation and regularization to prevent overfitting. |
| Model Fails to Generalize to New Naphthalene Derivatives | - The training data does not cover the chemical space of the new derivatives.- The model has learned spurious correlations from the training data (dataset bias). | - Expand the training set to include a wider variety of naphthalene derivatives.- Use techniques for model interpretation (e.g., SHAP) to understand what features the model is using to make predictions and identify potential biases. |
| Difficulty in Representing Naphthalene Derivatives for the Model | - The chosen molecular representation (e.g., SMILES, fingerprints) does not capture the necessary chemical information. | - Explore different molecular descriptors or graph-based representations that can better encode the structural and electronic properties of naphthalene derivatives. |
Experimental Protocols
Protocol: Predicting Reaction Mechanism and Regioselectivity using DFT
-
Molecule Preparation:
-
Build the 3D structures of the naphthalene derivative and all reactants using a molecular editor.
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., molecular mechanics or a small basis set DFT).
-
-
Locating Transition States:
-
Propose plausible reaction mechanisms for the different possible regioisomers.
-
For each proposed step, perform a transition state (TS) search using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
The starting point for the TS search should be a guess of the transition state structure.
-
-
Verifying Transition States:
-
Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Visualize the imaginary frequency to confirm that it corresponds to the expected bond-forming/bond-breaking process.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state to confirm that it connects the correct reactant and product stationary points on the potential energy surface.
-
-
Energy Calculations:
-
Perform single-point energy calculations on the optimized reactant, transition state, and product structures using a higher level of theory and a larger basis set to obtain more accurate energies.
-
Include solvent effects using a continuum model (e.g., PCM, SMD).
-
-
Analysis:
-
Calculate the activation energies (energy difference between the transition state and reactants) for each pathway.
-
The pathway with the lowest activation energy is predicted to be the kinetically favored one, and the corresponding product is the predicted major product.
-
Visualizations
Technical Support Center: Cyclobutadiene Precursor Dimerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the unwanted dimerization of cyclobutadiene precursors during their experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment is yielding the cyclobutadiene dimer instead of my desired product. What is the primary cause of this?
A1: Unwanted dimerization is the most common side reaction when working with cyclobutadiene. This highly reactive molecule readily undergoes a [4+2] Diels-Alder cycloaddition with itself, especially at temperatures above 35 K (-238 °C).[1] If you are isolating the dimer, it indicates that the cyclobutadiene monomer is forming but is not being consumed by your desired reaction pathway quickly enough.
Q2: At what temperature does cyclobutadiene dimerization become a significant problem?
A2: Dimerization is rapid at temperatures above 35 K.[1] To observe the monomeric species directly, matrix isolation techniques at cryogenic temperatures (typically below 35 K) are necessary.[1] For synthetic applications at higher temperatures, the concentration of free cyclobutadiene must be kept extremely low.
Q3: Can I avoid dimerization by using a different precursor for cyclobutadiene?
A3: While the choice of precursor is important for controlling the generation of cyclobutadiene, the inherent reactivity of the cyclobutadiene molecule is the primary driver of dimerization. The key is not the precursor itself, but the method of generation and the conditions under which it is released. Stable precursors like cyclobutadieneiron tricarbonyl are often used to generate cyclobutadiene in a slow, controlled manner in the presence of a trapping agent.
Q4: How does steric hindrance on the cyclobutadiene precursor affect dimerization?
A4: Introducing bulky substituents on the cyclobutadiene ring is a highly effective strategy to prevent dimerization. For example, tetrakis(tert-butyl)cyclobutadiene is a stable derivative that can be isolated as it is sterically protected from the Diels-Alder dimerization pathway. The bulky groups physically obstruct the approach of another molecule, kinetically hindering the dimerization reaction.
Troubleshooting Guides
Problem: Significant formation of the syn- or anti-dimer of cyclobutadiene is observed.
This guide provides a workflow to diagnose and solve issues related to the unwanted dimerization of cyclobutadiene.
References
Technical Support Center: Scaling Up Cyclobuta[a]naphthalene Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of cyclobuta[a]naphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with scale-up potential?
A1: Several synthetic routes have shown promise for the production of this compound and its derivatives on a larger scale. The most notable methods include:
-
Flash Vacuum Pyrolysis (FVP): This gas-phase unimolecular reaction is conducted at high temperatures and low pressures. It is a powerful technique for synthesizing strained molecules and has been demonstrated on a gram scale[1].
-
Photochemical [2+2] Cycloaddition: This method utilizes visible light to induce a cycloaddition reaction, often with high regioselectivity and under mild conditions[2]. This approach can be suitable for scaling up, particularly with the use of flow chemistry reactors.
-
Cascade Reactions of Allenynes: Modern synthetic strategies involving cascade reactions of allenynes with reagents like tert-butyl nitrite offer an efficient pathway to functionalized cyclobutane-fused naphthalene derivatives. Gram-scale synthesis has been reported for this method[3].
-
Organometallic Routes: The use of organometallic reagents such as 1,8-dilithionaphthalene or Grignard reagents provides a more traditional chemical synthesis approach to constructing the cyclobutane ring[4][5].
Q2: What are the main challenges encountered when scaling up this compound production?
A2: Scaling up any chemical synthesis presents a unique set of challenges. For this compound, these can include:
-
Reaction Control: Exothermic reactions can become difficult to manage on a larger scale, potentially leading to side reactions and reduced yields.
-
Reagent Handling: Air- and moisture-sensitive reagents, such as those used in organometallic routes, require specialized equipment and handling procedures at scale.
-
Purification: The isolation of pure this compound from starting materials, byproducts, and solvents can be more complex and costly on a larger scale. Common impurities in naphthalene precursors include benzo[b]thiophene, indane, indene, and methylnaphthalene[6].
-
Equipment Limitations: Specialized equipment, such as that required for Flash Vacuum Pyrolysis or large-scale photochemical reactions, may not be readily available.
Q3: How can I purify this compound effectively at a larger scale?
A3: While specific protocols will depend on the synthetic route and impurities present, common large-scale purification techniques include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective and scalable purification method.
-
Column Chromatography: While often used at the lab scale, flash column chromatography can be scaled up for larger quantities. Automated systems can improve throughput and reproducibility.
-
Distillation/Sublimation: For volatile compounds, distillation or sublimation under reduced pressure can be a viable purification strategy.
Troubleshooting Guides
Method 1: Flash Vacuum Pyrolysis (FVP)
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Pyrolysis Temperature | Optimize the temperature. FVP reactions have a narrow optimal temperature window. A temperature that is too low will result in incomplete reaction, while a temperature that is too high can lead to decomposition[1][7]. |
| Inadequate Vacuum | Ensure a high vacuum (typically 10-5 to 10-2 mmHg) is maintained throughout the process. A poor vacuum can lead to bimolecular reactions and decomposition[1][7]. |
| Precursor Decomposition | Ensure the precursor is stable enough to be vaporized without decomposition before reaching the pyrolysis zone. Consider using a carrier gas to facilitate transport. |
| Product Deposition in Tube | If the product is depositing on the walls of the pyrolysis tube, the temperature gradient may be incorrect. Adjust the heating profile of the furnace. |
| Cold Trap Inefficiency | Ensure the cold trap is sufficiently cold (e.g., using liquid nitrogen) to efficiently trap the product. Check for any leaks in the system. |
Experimental Protocol: Flash Vacuum Pyrolysis of a Naphthalene Precursor
A representative FVP setup consists of a sample flask, a heated pyrolysis tube (often quartz), and a cold trap cooled with liquid nitrogen, all under a high vacuum.
-
Place the precursor (e.g., a suitable naphthalene derivative) in the sample flask.
-
Assemble the FVP apparatus and evacuate to the desired pressure (e.g., 0.2 mmHg)[1].
-
Heat the pyrolysis tube to the optimal temperature (e.g., 780 °C)[1].
-
Gently heat the sample flask to sublime the precursor, allowing it to pass through the hot pyrolysis tube.
-
The product is collected in the cold trap.
-
After the reaction is complete, allow the apparatus to cool and then carefully collect the product from the cold trap.
Method 2: Photochemical [2+2] Cycloaddition
Issue: Low Conversion or Slow Reaction Rate
| Potential Cause | Troubleshooting Step |
| Insufficient Light Penetration | At larger scales, the reaction mixture can absorb too much light, preventing it from reaching the entire volume. Use a more powerful light source or consider a flow chemistry setup where the reaction mixture flows through a thin, irradiated tube. |
| Incorrect Wavelength | Ensure the wavelength of the light source matches the absorption maximum of the photosensitizer or the reactant. |
| Degassing Issues | Oxygen can quench the excited state of the photosensitizer. Thoroughly degas the solvent and reactants before starting the reaction. |
| Low Quantum Yield | The inherent efficiency of the photochemical process may be low. Investigate the use of a more efficient photosensitizer. |
Issue: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Unwanted Photodegradation | The product or starting material may be unstable to the light used. Use a filter to block out shorter, more energetic wavelengths. Monitor the reaction progress and stop it once the desired conversion is reached. |
| Isomerization | The desired stereoisomer may be isomerizing under the reaction conditions. Adjust the solvent or temperature to favor the desired product. |
| Polymerization | High concentrations of reactants can sometimes lead to polymerization. Try running the reaction at a lower concentration. |
Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition
-
In a suitable reaction vessel, dissolve the naphthalene-containing substrate and a photosensitizer in a degassed solvent[8].
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at a controlled temperature[8].
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary
| Method | Scale | Temperature | Pressure | Yield | Reference |
| Flash Vacuum Pyrolysis | 10 g / 30 min | 780 °C | 0.2 mmHg | 85% | [1] |
| Photochemical [2+2] Cycloaddition | Lab Scale | Room Temp | Atmospheric | 64-88% | [9] |
| Cascade Reaction of Allenynes | Gram-scale | N/A | Atmospheric | Good to Excellent | [3] |
| Organometallic Synthesis | N/A | N/A | Atmospheric | N/A | [4][5] |
Visualizations
Caption: Experimental workflow for Flash Vacuum Pyrolysis.
Caption: Troubleshooting low yield in photochemical reactions.
References
- 1. baranlab.org [baranlab.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1H-cyclobuta[de]napthalene by organometallic methodology - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Naphthalene - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Photo-induced intramolecular dearomative [5 + 4] cycloaddition of arenes for the construction of highly strained medium-sized-rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03698D [pubs.rsc.org]
Validation & Comparative
Navigating Naphthalene's Fate: A Comparative Guide to Structure-Function Studies with Cytochrome P450
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Metabolic Machinery
Naphthalene and its derivatives, ubiquitous in environmental pollutants and relevant to drug development, undergo complex metabolic transformations orchestrated by the cytochrome P450 (P450) superfamily of enzymes. Understanding the intricate relationship between the chemical structure of these compounds and their interaction with P450 isoforms is paramount for predicting toxicity, drug metabolism, and potential drug-drug interactions. This guide provides a comparative analysis of key findings in the field, supported by experimental data and detailed methodologies, to aid researchers in this critical area of study.
Quantitative Comparison of Naphthalene Derivative Interactions with Cytochrome P450
The metabolic fate and biological activity of naphthalene derivatives are largely dictated by their affinity for and metabolism by various P450 isoforms. The following tables summarize key kinetic parameters, offering a quantitative comparison of how structural modifications influence these interactions.
Table 1: Kinetic Parameters of Naphthalene Metabolism by Human Liver Microsomes and Recombinant P450 Isoforms
| Substrate | P450 Isoform | Metabolite | Km (µM) | Vmax (pmol/mg protein/min) | Source |
| Naphthalene | Pooled Human Liver Microsomes (pHLMs) | trans-1,2-dihydro-1,2-naphthalenediol | 23 | 2860 | [1][2][3][4][5] |
| Naphthalene | pHLMs | 1-Naphthol | 40 | 268 | [1][2][3][4][5] |
| Naphthalene | pHLMs | 2-Naphthol | 116 | 22 | [1][2][3][4][5] |
| Naphthalene | CYP1A2 | trans-1,2-dihydro-1,2-naphthalenediol | - | - | [1][2][3][4] |
| Naphthalene | CYP1A2 | 1-Naphthol | - | - | [1][2][3][4] |
| Naphthalene | CYP3A4 | 2-Naphthol | - | - | [1][2][3][4] |
| 3-(6-Methoxynaphthalen-2-yl)acrylic acid (MONACRA) | CYP4A11 | 3-(6-hydroxynaphthalen-2-yl)acrylic acid | 189 ± 37 | 67 ± 18 min-1 (kcat) | [6] |
| 3-(6-Methoxynaphthalen-2-yl)acrylic acid (MONACRA) | CYP1A2 | 3-(6-hydroxynaphthalen-2-yl)acrylic acid | - | Noticeable demethylation activity | [6] |
Note: "-" indicates data not specified in the provided sources.
Table 2: Inhibition of Cytochrome P450 1A1 by Naphthoquinone Derivatives
| Inhibitor | Inhibition Type | Ki (µM) | Source |
| 5-hydroxy-2-methyl-NQ | Competitive | - | [7] |
| 2-methyl-NQ | Competitive | - | [7] |
| 2-hydroxy-NQ | Competitive | - | [7] |
| 1,4-Naphthoquinone (NQ) | Competitive | - | [7] |
| 5,8-dihydroxy-NQ | Non-competitive | - | [7] |
| 5-hydroxy-NQ | Non-competitive | 1.8 | [7] |
Note: NQ refers to 1,4-naphthoquinone. "-" indicates data not specified in the provided sources.
Deciphering the Metabolic Pathways and Experimental Approaches
The study of naphthalene derivative metabolism by P450 enzymes involves a series of well-defined experimental protocols. These methodologies are crucial for generating the quantitative data presented above and for elucidating the metabolic pathways.
Key Experimental Protocols
1. In Vitro Metabolism Assays with Human Liver Microsomes (HLMs) and Recombinant P450s:
-
Objective: To identify metabolites and determine kinetic parameters (Km and Vmax).
-
Methodology:
-
Incubation mixtures are prepared containing pooled human liver microsomes or a specific recombinant human P450 isoform, the naphthalene derivative substrate, and a NADPH-generating system (consisting of NADP+, isocitrate dehydrogenase, isocitric acid, and MgSO4) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[8][9]
-
The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).[8][9]
-
The reaction is terminated by adding a quenching solution, such as 1 M aqueous Na2CO3 containing 2 M NaCl.[9]
-
Metabolites are extracted from the mixture using an organic solvent (e.g., CH2Cl2).[9]
-
The extracted metabolites are then analyzed and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10][11][12]
-
2. Enzyme Inhibition Assays:
-
Objective: To determine the inhibitory potential of naphthalene derivatives on specific P450 isoforms and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
-
Methodology:
-
Similar incubation conditions to the metabolism assays are used, but with the inclusion of the potential inhibitor at various concentrations.
-
A probe substrate, specific for the P450 isoform of interest, is included in the incubation.
-
The rate of metabolite formation from the probe substrate is measured in the presence and absence of the inhibitor.
-
The data is then analyzed to determine the IC50 (inhibitor concentration causing 50% inhibition) and, through kinetic modeling, the Ki (inhibition constant) and the type of inhibition.[7]
-
3. Spectral Binding Studies:
-
Objective: To assess the direct interaction of naphthalene derivatives with the P450 active site.
-
Methodology:
-
The interaction of a compound with the heme iron of the P450 enzyme can induce a spectral shift, which is measured using a spectrophotometer.
-
Type I binding spectra are typically induced by substrates and are characterized by a peak at ~390 nm and a trough at ~420 nm.[10][11][13][14]
-
The magnitude of the spectral shift can be used to determine the spectral binding constant (Ks), which reflects the affinity of the compound for the enzyme's active site.[10]
-
Visualizing the Molecular Interactions and Processes
To better illustrate the complex relationships in structure-function studies of naphthalene derivatives with cytochrome P450, the following diagrams have been generated.
References
- 1. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] IN VITRO METABOLISM OF NAPHTHALENE BY HUMAN LIVER MICROSOMAL CYTOCHROME P450 ENZYMES | Semantic Scholar [semanticscholar.org]
- 5. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure − Function Studies of Naphthalene , Phenanthrene , Biphenyl , and Their Derivatives in Interaction with and Oxidation by Cytochromes P 450 2 A 13 and 2 A 6 | Semantic Scholar [semanticscholar.org]
- 11. Structure–Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 (Journal Article) | OSTI.GOV [osti.gov]
- 12. criver.com [criver.com]
- 13. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 [pubmed.ncbi.nlm.nih.gov]
Naphthalene-Chalcone Hybrids: A New Frontier in Anticancer Therapy Compared to Traditional Agents
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a constant endeavor. This guide provides a comprehensive comparison of the biological activity of emerging naphthalene-chalcone hybrids against established traditional anticancer agents. By presenting quantitative data, detailed experimental protocols, and illustrating key signaling pathways, this document serves as a valuable resource for evaluating the potential of these novel compounds in oncology.
Naphthalene-chalcone hybrids are a class of synthetic compounds that have garnered significant attention in recent years for their potent anticancer properties. These molecules combine the structural features of naphthalene and chalcone moieties, both of which are known to exhibit a wide range of biological activities. This unique combination has led to the development of derivatives with promising efficacy against various cancer cell lines, often surpassing the activity of traditional chemotherapeutic drugs. This guide will delve into a direct comparison of their performance, supported by experimental data.
Quantitative Comparison of Anticancer Activity
The efficacy of anticancer agents is primarily assessed by their ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of various naphthalene-chalcone hybrids against different cancer cell lines, juxtaposed with the activity of traditional anticancer drugs.
| Compound | Cell Line | IC50 (µM) | Traditional Agent | Cell Line | IC50 (µM) |
| Naphthalene-Chalcone Hybrids | Traditional Agents | ||||
| Compound 3a | MCF-7 | 1.42 ± 0.15[1] | Cisplatin | MCF-7 | 15.24 ± 1.27[1] |
| Compound 2j | A549 | 7.835 ± 0.598[2] | Doxorubicin | A549 | - |
| Compound 2j | NIH3T3 (normal) | 15.6 ± 0.8[3] | - | - | - |
| Thiazole Chalcone 173 | HepG2 | 1.56[4] | Doxorubicin | HepG2 | 3.54[4] |
| Thiazole Chalcone 173 | A549 | 1.39[4] | Doxorubicin | A549 | 3.19[4] |
| Thiazole Chalcone 173 | MCF-7 | 1.97[4] | Doxorubicin | MCF-7 | 4.39[4] |
| Chalcone-indole hybrid 42 | HepG2 | 0.23 - 1.8[5] | - | - | - |
Table 1: Comparative in vitro anticancer activity of Naphthalene-Chalcone Hybrids and Traditional Anticancer Agents.
Mechanisms of Action: A Tale of Two Strategies
The ways in which naphthalene-chalcone hybrids and traditional anticancer agents kill cancer cells are fundamentally different, highlighting a shift from broad cytotoxicity to more targeted approaches.
Naphthalene-Chalcone Hybrids: Targeting Specific Cellular Machinery
Many naphthalene-chalcone hybrids exert their anticancer effects by targeting specific proteins or pathways that are crucial for cancer cell survival and proliferation. Two prominent mechanisms that have been identified are:
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division (mitosis). Some naphthalene-chalcone hybrids act as tubulin polymerization inhibitors. By binding to tubulin, they prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). This mechanism is similar to that of the traditional anticancer drug Paclitaxel, but often with a different binding site and potentially a better side-effect profile.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein involved in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Certain naphthalene-chalcone hybrids have been shown to inhibit the kinase activity of VEGFR-2, thereby cutting off the tumor's blood supply and inhibiting its growth.
Caption: Signaling pathway of naphthalene-chalcone hybrids.
Traditional Anticancer Agents: The Cytotoxic Approach
Traditional anticancer agents, for the most part, are cytotoxic drugs that interfere with fundamental cellular processes, affecting both cancerous and healthy, rapidly dividing cells.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, interfering with DNA replication and transcription. It also generates reactive oxygen species (ROS), causing cellular damage.[1][3][6]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and triggering apoptosis.[7][8][9]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly and leading to mitotic arrest and apoptosis.[10][11][12]
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, and can be misincorporated into RNA and DNA.[2][13]
Caption: Mechanisms of traditional anticancer agents.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
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Compound Treatment: Treat the cells with various concentrations of the test compounds (naphthalene-chalcone hybrids or traditional agents) and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[14]
Caption: Workflow for the MTT cell viability assay.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[15][16][17]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at 4°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The different cell cycle phases (G0/G1, S, and G2/M) are quantified based on the fluorescence intensity of PI.[18][19]
VEGFR-2 Kinase Assay
This assay measures the inhibitory effect of compounds on VEGFR-2 kinase activity.
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay like the Kinase-Glo® Max assay, which measures the amount of ATP remaining in the well. A decrease in luminescence indicates kinase activity.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[20][21]
Conclusion
Naphthalene-chalcone hybrids represent a promising new class of anticancer agents with distinct advantages over traditional chemotherapeutics. Their targeted mechanisms of action, such as tubulin polymerization and VEGFR-2 inhibition, offer the potential for improved efficacy and reduced side effects. The quantitative data presented in this guide demonstrates that several naphthalene-chalcone derivatives exhibit superior or comparable in vitro anticancer activity to established drugs like cisplatin and doxorubicin. While further preclinical and clinical studies are necessary to fully elucidate their therapeutic potential, the evidence gathered to date strongly supports their continued development as a next-generation cancer therapy. This guide provides a foundational resource for researchers to compare, evaluate, and build upon the current knowledge of these exciting compounds.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. oncodaily.com [oncodaily.com]
- 10. Paclitaxel - Wikipedia [en.wikipedia.org]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 13. Fluorouracil - Wikipedia [en.wikipedia.org]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. 4.5. Apoptosis and Cell Cycle Analysis Using Flow Cytometry [bio-protocol.org]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
accumulation of polycyclic aromatic hydrocarbons in semipermeable membrane devices vs. biological tissues
The accumulation of polycyclic aromatic hydrocarbons (PAHs), a class of persistent organic pollutants, in the environment is a significant concern for ecosystem and human health. To monitor the bioavailable fraction of these contaminants, researchers often employ one of two approaches: passive sampling with semipermeable membrane devices (SPMDs) or direct measurement in the tissues of biological organisms. This guide provides a comprehensive comparison of these two methods, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.
Quantitative Comparison of PAH Accumulation
The following table summarizes quantitative data from various studies comparing the accumulation of PAHs in SPMDs and biological tissues, such as mussels and fish. The data highlights the different accumulation capacities and profiles of these two matrices.
| Organism/Device | Specific PAHs Studied | Exposure Duration | Concentration in Organism/Device | Concentration Factor (CF) or Bioconcentration Factor (BCF) | Key Findings & Citations |
| Mussels (Mytilus trossulus) vs. SPMDs | Total PAHs (TPAH) | ~30 days | TPAH in mussels and SPMDs were correlated, but compositions differed. | Not specified | Lower molecular weight PAHs were more abundant in SPMDs. Mussels are recommended for assessing bioavailability of buried oil residues. |
| Mussels (Perna viridis) vs. SPMDs | PAHs and petroleum hydrocarbons (PHCs) | Not specified | Mussels consistently had higher contaminant levels. | Not specified | Mussels and SPMDs ranked sites differently for individual contaminant levels, indicating they are not direct mimics. |
| Fish (various) | 17 PAHs | Not specified | African Red Snapper: 20.822±0.6132 µg/g; Yellow Tail: 13.111±1.247 µg/g; Atlantic Croaker: 9.8439±6.569 µg/g; Tilapia: 9.7790±12.305 µg/g; Catfish: 7.298±4.529 µg/g; Barracuda: 6.853±7.937 µg/g | Calculated as the ratio of PAH concentration in fish tissue to the concentration in water. | Demonstrates significant inter-species variation in PAH accumulation. |
| Mediterranean Mussel (Mytilus galloprovincialis) | Low and High Molecular Weight PAHs | Seasonal | Higher concentrations of both low and high molecular weight PAHs were found in colder months. | Not specified | Salinity and water circulation patterns were suggested as influencing factors on PAH accumulation. |
Experimental Protocols
Semipermeable Membrane Device (SPMD) Deployment and Analysis
SPMDs are passive samplers that mimic the bioconcentration of hydrophobic organic compounds in fatty tissues of aquatic organisms.
1. Preparation and Deployment:
-
SPMDs, consisting of a thin film of triolein enclosed in a low-density polyethylene membrane, are cleaned with solvents prior to deployment to remove any potential contaminants.
-
The devices are deployed in the target aquatic environment, typically for a period of 30 days, to allow for the passive uptake of dissolved PAHs.
-
Deployment canisters are used to protect the SPMDs from physical damage and to ensure consistent water flow around the membranes.
2. Extraction of Sequestered PAHs:
-
Following deployment, the exterior of the SPMD is carefully cleaned to remove any biofouling or adhered particulate matter.
-
The SPMDs are then dialyzed in a suitable organic solvent, such as hexane, to extract the accumulated PAHs from the triolein lipid.
-
The resulting extract is concentrated to a smaller volume for subsequent cleanup and analysis.
3. Cleanup and Fractionation:
-
The crude extract is passed through a chromatography column containing adsorbents like silica gel or alumina to remove interfering compounds.
-
The PAHs are then eluted from the column with a specific solvent mixture.
4. Instrumental Analysis:
-
The cleaned extract is analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify individual PAH compounds. The instrument is operated in selected ion monitoring (SIM) mode to achieve low detection limits.
PAH Analysis in Biological Tissues
The analysis of PAHs in biological tissues such as fish and mussels requires a multi-step process to extract the compounds from the complex matrix and prepare them for instrumental analysis.
1. Sample Collection and Preparation:
-
Biological samples (e.g., fish fillets, whole mussels) are collected from the study site.
-
The tissues are homogenized to create a uniform sample.
2. Extraction:
-
**Saponification and
Bridging Theory and Reality: A Comparative Guide to the Electronic Properties of Naphthalene Derivatives
For researchers, scientists, and professionals in drug development, the accurate prediction and verification of the electronic properties of naphthalene derivatives are crucial for designing novel materials and therapeutics. This guide provides a comprehensive comparison of theoretically predicted and experimentally verified electronic properties of selected naphthalene derivatives, supported by detailed experimental protocols and data visualizations.
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the development of organic semiconductors, fluorescent probes, and pharmacologically active agents. The electronic characteristics of these derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), govern their charge transport capabilities, photophysical behavior, and reactivity. Computational methods, such as Density Functional Theory (DFT), offer a powerful tool for predicting these properties, guiding synthetic efforts and accelerating the discovery process. However, experimental validation remains the gold standard for confirming theoretical predictions and providing a tangible link to real-world performance.
This guide delves into a direct comparison of DFT-calculated and experimentally measured electronic properties for a series of hydroxyl-substituted naphthalene derivatives. Furthermore, it presents experimentally determined HOMO energy levels for other novel naphthalene-based systems.
Workflow for Verification of Electronic Properties
The process of correlating theoretical predictions with experimental data is a fundamental aspect of materials science and drug discovery. The following diagram illustrates a typical workflow:
Caption: Workflow for the experimental verification of predicted electronic properties.
Comparative Analysis of Electronic Properties
The following tables summarize the theoretically predicted and experimentally determined electronic properties of selected naphthalene derivatives.
Table 1: Theoretically Calculated Electronic Properties of Hydroxyl-Substituted Naphthalene Derivatives
| Compound | Substituent Position(s) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |
| 1-Naphthol | 1-OH | -5.62 | -0.79 | 4.83 |
| 2-Naphthol | 2-OH | -5.58 | -0.76 | 4.82 |
| 1,3-Dihydroxynaphthalene | 1,3-OH | -5.54 | -0.71 | 4.83 |
| 1,5-Dihydroxynaphthalene | 1,5-OH | -5.46 | -0.72 | 4.74 |
| 1,7-Dihydroxynaphthalene | 1,7-OH | -5.51 | -0.75 | 4.76 |
| 2,3-Dihydroxynaphthalene | 2,3-OH | -5.43 | -0.68 | 4.75 |
| 2,6-Dihydroxynaphthalene | 2,6-OH | -5.41 | -0.69 | 4.72 |
| 2,7-Dihydroxynaphthalene | 2,7-OH | -5.49 | -0.73 | 4.76 |
Note: The values in this table are derived from Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory. Experimental verification for these specific compounds is ongoing in the scientific community.
Table 2: Experimentally Determined HOMO Energy Levels of Novel Naphthalene Derivatives
| Compound | Abbreviation | Experimental HOMO (eV) |
| N,N'-di(naphthalen-2-yl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine | DIN | -5.53 |
| 2,2'-(naphthalene-2,6-diyl)bis(4,5-diphenyl-1H-imidazole) | DSN | -5.66 |
| 1,2-bis(4-(naphthalen-2-yl)phenyl)-1,2-diphenylethene | DPEN | -5.98 |
Note: These HOMO levels were determined by cyclic voltammetry using ferrocene as an internal standard.[1]
Detailed Experimental Protocols
Accurate experimental verification relies on meticulous and standardized procedures. The following are detailed protocols for the key techniques used to determine the electronic properties of naphthalene derivatives.
Cyclic Voltammetry (CV) for HOMO and LUMO Energy Level Determination
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.
1. Materials and Equipment:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode).
-
Glassy carbon working electrode.
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.
-
Platinum wire or graphite rod as the counter electrode.
-
Electrochemical cell.
-
Inert gas (Argon or Nitrogen) supply.
-
Analyte solution: Naphthalene derivative dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) at a concentration of approximately 1 mM.
-
Supporting electrolyte solution: A solution of an electrochemically inert salt (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)) in the same solvent as the analyte.
-
Ferrocene (for internal calibration).
2. Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell. The reference electrode should be placed as close as possible to the working electrode to minimize iR drop.
-
Deoxygenation: Purge the analyte/electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Blank Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to ensure there are no interfering redox peaks in the potential window of interest.
-
Analyte Scan: Add the naphthalene derivative to the solution and record the cyclic voltammogram. The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s).
-
Ferrocene Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable internal reference potential.
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram of the naphthalene derivative.
-
Determine the half-wave potential of the ferrocene couple (E1/2(Fc/Fc⁺)).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]
-
-
The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
-
UV-Vis Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. The onset of absorption can be used to determine the optical band gap (Egopt), which is closely related to the HOMO-LUMO gap.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (typically 1 cm path length).
-
Solution of the naphthalene derivative in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a known, dilute concentration.
-
Reference solvent.
2. Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent that will be used to dissolve the sample. Place it in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette from the sample measurement.
-
Sample Measurement: Prepare a dilute solution of the naphthalene derivative. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically below 1.5). Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis (Tauc Plot Method):
-
Convert the recorded absorbance (A) to the absorption coefficient (α). For a solution, this is often approximated by plotting absorbance directly.
-
Convert the wavelength (λ in nm) to photon energy (E in eV) using the equation: E = 1240 / λ.
-
Determine the nature of the electronic transition (direct or indirect). For many organic molecules, a direct transition is assumed.
-
Construct a Tauc plot by plotting (αhν)n versus hν, where hν is the photon energy and n is a factor that depends on the nature of the transition (n=2 for a direct allowed transition).
-
Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)n = 0). The intercept on the energy axis gives the optical band gap (Egopt).
-
Conclusion
The synergy between computational prediction and experimental verification is paramount in the exploration of naphthalene derivatives for advanced applications. While DFT calculations provide invaluable insights into the electronic structure of these molecules, guiding the design of new compounds with tailored properties, experimental techniques like cyclic voltammetry and UV-Vis spectroscopy are essential for validating these predictions and providing a clear understanding of their real-world behavior. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the field of organic electronics and medicinal chemistry through the innovative use of naphthalene-based compounds.
References
Safety Operating Guide
Proper Disposal of Cyclobuta[a]naphthalene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Cyclobuta[a]naphthalene, adherence to strict safety and disposal protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous chemical. This compound is a flammable solid, a suspected carcinogen, and is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not only a matter of laboratory safety but also of environmental responsibility.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its inherent hazards. The primary risks associated with this compound are its flammability, potential carcinogenicity, and high aquatic toxicity. Personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety goggles, must be worn at all times. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Hazard Data
The following table summarizes key quantitative data related to the hazards of naphthalene, a structurally similar compound. This data can be used as a conservative proxy for this compound in the absence of specific data for the latter.
| Hazard Parameter | Value | Reference Compound |
| Permissible Exposure Limit (PEL) - OSHA | 10 ppm (8-hour TWA) | Naphthalene[1] |
| Recommended Exposure Limit (REL) - NIOSH | 10 ppm (10-hour TWA) | Naphthalene[1] |
| Short-Term Exposure Limit (STEL) - NIOSH | 15 ppm (15-minute TWA) | Naphthalene[1] |
| Threshold Limit Value (TLV) - ACGIH | 2 ppm (8-hour TWA) | Naphthalene[1] |
| Aquatic Toxicity (Freshwater) - Acute LC50 | 96 - 680 µg/L | Naphthalene[2] |
| Aquatic Toxicity (Freshwater) - Chronic | 620 µg/L | Naphthalene[3] |
TWA: Time-Weighted Average; LC50: Lethal Concentration for 50% of the test population.
Experimental Protocol for Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste generated in a laboratory setting.
Materials:
-
Designated hazardous waste container (solid waste), clearly labeled.
-
Secondary containment for the waste container.
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), safety goggles.
-
Chemical fume hood.
-
Waste manifest forms.
Procedure:
-
Segregation:
-
At the point of generation, immediately segregate all solid waste contaminated with this compound. This includes unused product, contaminated labware (e.g., weighing boats, filter paper), and contaminated PPE.
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as oxidizers.[4]
-
-
Waste Container Preparation:
-
Use a designated, leak-proof, and sealable container for solid hazardous waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, health hazard, environmental hazard).
-
Place the primary waste container in a larger, chemically resistant secondary container to prevent the spread of contamination in case of a leak.
-
-
Waste Accumulation:
-
All handling and packaging of this compound waste must be performed inside a certified chemical fume hood.
-
Carefully place the contaminated solid waste into the prepared hazardous waste container.
-
Keep the waste container sealed at all times, except when adding waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full, or before it has been in storage for the maximum allowable time according to institutional and local regulations, complete a hazardous waste pickup request form.
-
Provide accurate and complete information on the form, including the chemical name, quantity, and hazard classification.
-
-
Professional Disposal:
-
The collected waste must be disposed of through a licensed hazardous waste disposal company.[4][5]
-
The recommended method for the final disposal of this compound is incineration at a permitted hazardous waste incineration facility.[6] Incineration should be carried out at high temperatures (typically 870°C to 1200°C) to ensure complete destruction of the compound.[6]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: Hazard profile of this compound.
Caption: Step-by-step disposal workflow.
Caption: Mandatory personal protective equipment.
References
- 1. nj.gov [nj.gov]
- 2. canada.ca [canada.ca]
- 3. epa.gov [epa.gov]
- 4. purdue.edu [purdue.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
Essential Safety and Handling Protocols for Cyclobuta[a]naphthalene
Disclaimer: No specific safety data sheet (SDS) for Cyclobuta[a]naphthalene was located. The following guidance is based on the general safety protocols for polycyclic aromatic hydrocarbons (PAHs) and data for naphthalene, a structurally related compound. Researchers must conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department before handling this chemical.
This compound is a polycyclic aromatic hydrocarbon. Compounds in this class are often flammable solids and are suspected carcinogens with potential for aquatic toxicity. Proper handling and disposal are critical to ensure personnel safety and environmental protection.
Hazard Summary
Based on related compounds, the primary hazards associated with this compound are anticipated to be:
| Hazard Type | Description |
| Flammability | Flammable solid. Forms explosive mixtures with air on intense heating. |
| Health Hazards | Suspected of causing cancer. May cause skin, eye, and respiratory irritation. |
| Environmental Hazards | Potentially very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile or other compatible material. Always check manufacturer's glove compatibility charts. |
| Body | Protective clothing | Flame-retardant and antistatic lab coat or coveralls. |
| Eyes/Face | Eye and face protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a splash hazard. |
| Respiratory | Respiratory protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and particulate filters may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and have it readily available.
-
Prepare a designated and clearly labeled work area.
-
Have spill cleanup materials accessible.
-
-
Handling:
-
Work exclusively within the chemical fume hood.
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Avoid generating dust. If handling a powder, use appropriate techniques to minimize airborne particles.
-
Do not inhale the substance or mixture.
-
Wash hands and face thoroughly after handling.
-
-
Post-Handling:
-
Securely seal all containers of this compound.
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a designated, labeled hazardous waste container.
-
Collect any solutions in a separate, labeled hazardous waste container for liquids.
-
-
Waste Disposal:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's EHS department to arrange for proper disposal. Do not pour any waste down the drain.
-
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
